squarunkin A
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N5O4/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28/h3-5,16,18,29-30H,2,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITWOVRRSBKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Squarunkin A: A Targeted Approach to Modulating Src Kinase Activity
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Core Target: UNC119 Protein Family
Squarunkin A has been identified as a potent and selective small molecule inhibitor of the UNC119-cargo interaction.[1][2][3] This novel mechanism of action positions this compound as a valuable tool for studying cellular signaling pathways dependent on myristoylated proteins, particularly Src family kinases. Unlike traditional kinase inhibitors that target the ATP-binding site, this compound disrupts the trafficking and localization of Src kinases, thereby interfering with their activation.[1][4] This document provides a comprehensive overview of the biological target of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified, demonstrating its high potency for the UNC119A-myristoylated Src peptide interaction. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the UNC119A-cargo binding activity.
| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |
| This compound | UNC119A - myristoylated Src N-terminal peptide | Fluorescence Polarization | 10 | [1] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the direct binding to the UNC119 protein, a chaperone responsible for the transport of N-terminally myristoylated proteins, including Src family kinases. By occupying the myristoyl-binding pocket of UNC119, this compound prevents the binding of myristoylated Src, thereby disrupting its proper localization to the plasma membrane, a critical step for its activation and downstream signaling.
Experimental Workflows
The identification and characterization of this compound's biological target involved a series of key experiments. The general workflow for these experiments is outlined below.
References
Squarunkin A: A Technical Guide to Structure, Properties, and Inhibition of the UNC119-Cargo Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squarunkin A is a potent and selective small-molecule inhibitor of the chaperone protein UNC119's interaction with its cargo proteins. By specifically targeting the myristoyl-binding pocket of UNC119A, this compound disrupts the trafficking and localization of N-myristoylated proteins, most notably the non-receptor tyrosine kinase Src. This interference with the UNC119-Src interaction leads to a disruption of Src activation, presenting a novel therapeutic strategy for targeting Src-dependent signaling pathways in oncology and other diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a synthetic molecule featuring a squaramide core, a moiety known for its ability to participate in strong hydrogen bonding interactions. Its chemical structure is characterized by a central cyclobutene-dione ring, which is key to its binding affinity.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | Ethyl 4-((3,4-dioxo-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)amino)cyclobut-1-en-1-yl)amino)piperidine-1-carboxylate hydrochloride | [1][2] |
| Molecular Formula | C₂₅H₃₂F₃N₅O₄ · HCl | [1][2] |
| Molecular Weight | 560.01 g/mol | [1][2] |
| CAS Number | 2253744-55-5 | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| SMILES | O=C(N1CCC(NC2=C(NCCN3CCN(C4=CC=CC(C(F)(F)F)=C4)CC3)C(C2=O)=O)CC1)OCC.[H]Cl | [2] |
Biological Activity
This compound is a highly potent inhibitor of the interaction between UNC119A and the myristoylated N-terminal peptide of Src kinase.[3] This inhibitory activity is the primary mechanism through which it exerts its biological effects.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Description | Reference |
| IC₅₀ | 10 nM | Inhibition of the UNC119A - myristoylated Src N-terminal peptide interaction. | [1][3] |
Mechanism of Action: Inhibition of the UNC119-Src Signaling Pathway
UNC119A acts as a chaperone for N-myristoylated proteins, including Src kinase. It binds to the myristoylated N-terminus of Src in the cytoplasm and facilitates its transport to the plasma membrane. At the plasma membrane, Src is activated through autophosphorylation and subsequently participates in various signaling cascades that promote cell growth, proliferation, and migration.
This compound competitively binds to the hydrophobic pocket of UNC119A, which is responsible for recognizing the myristoyl group of Src. This prevents the formation of the UNC119A-Src complex, thereby inhibiting the trafficking of Src to the plasma membrane. The sequestration of Src in the cytoplasm prevents its activation, leading to the downregulation of oncogenic Src signaling.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound, based on the likely procedures employed in the primary literature.
UNC119A-Myristoylated Src Peptide Interaction Assay (HTRF)
This assay is used to determine the in vitro potency of this compound in disrupting the interaction between UNC119A and its cargo.
Materials:
-
GST-tagged UNC119A protein
-
Biotinylated myristoylated Src N-terminal peptide (Myr-GSSKSKPKDPSQRR)
-
HTRF buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 mM DTT)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
This compound (or other test compounds)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in HTRF buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution.
-
Add 2 µL of a solution containing GST-UNC119A and the Europium cryptate-labeled anti-GST antibody.
-
Add 2 µL of a solution containing the biotinylated myristoylated Src peptide and Streptavidin-XL665.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: HTRF assay workflow.
Cellular Src Activation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit Src activation in a cellular context by measuring the phosphorylation of Src at tyrosine 416 (pY416), a marker of its active state.
Materials:
-
Cell line expressing Src (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (pY416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to control for protein loading.
-
Quantify the band intensities and normalize the p-Src signal to the total Src signal.
Conclusion
This compound represents a first-in-class inhibitor of the UNC119-cargo interaction, providing a valuable tool for studying the roles of N-myristoylated proteins in cellular signaling. Its potent and specific inhibition of Src activation highlights a novel approach for the development of anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of this compound.
References
Early Biological Investigations of Squarunkin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational biological studies of Squarunkin A, a novel small-molecule inhibitor. The document focuses on its mechanism of action, quantitative biological activity, and the experimental methodologies employed in its initial characterization.
Core Finding: this compound as a Potent Inhibitor of the UNC119-Cargo Interaction
Early research identified this compound as a potent and selective inhibitor of the interaction between the chaperone protein UNC119A and myristoylated cargo proteins, such as the N-terminus of Src kinase.[1][2][3][4] This inhibition disrupts the normal cellular trafficking and localization of Src, thereby interfering with its activation and downstream signaling.[1][3][4]
Quantitative Biological Activity
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the UNC119A-myristoylated Src peptide interaction.
| Compound | Target Interaction | IC50 (nM) | Reference |
| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 | [1][3][5] |
Cellular assays further demonstrated that this compound leads to a dose-dependent decrease in the phosphorylation of Src kinase.
| This compound Concentration | Effect on Src Phosphorylation | Reference |
| 0.01 µM | Concentration-dependent reduction | [3] |
| 0.078 µM | Concentration-dependent reduction | [3] |
| 0.625 µM | Concentration-dependent reduction | [3] |
| 2.5 µM | Concentration-dependent reduction | [3] |
Notably, this compound displays selectivity, as it does not inhibit the binding of prenylated proteins to other lipoprotein chaperones like PDE6δ, AIPL1, and RhoGDI.[3]
Signaling Pathway Modulation
This compound's mechanism of action is centered on the disruption of the UNC119-mediated trafficking of myristoylated Src kinase. The following diagram illustrates this signaling pathway and the point of intervention by this compound.
References
- 1. Identification of UNC119 as a novel activator of SRC-type tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Small-Molecule Inhibition of the UNC119-Cargo Interaction. | Semantic Scholar [semanticscholar.org]
Foundational Research on Squarunkin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A has emerged as a potent and selective small-molecule inhibitor of the UNC119-cargo interaction. This technical guide delves into the foundational research that has elucidated its mechanism of action and its potential as a modulator of Src family kinase activity. By specifically targeting the chaperone protein UNC119, this compound presents a novel approach to interfere with signaling pathways that are often dysregulated in various diseases, including cancer. This document summarizes the key quantitative data, outlines the experimental methodologies used in its initial characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: The UNC119-Src Signaling Axis
UNC119 proteins (UNC119A and UNC119B) are chaperones that bind to N-myristoylated proteins, such as the Src family kinases (SFKs). N-myristoylation is a lipid modification that is crucial for the proper subcellular localization and function of these kinases. The UNC119-mediated trafficking of Src to the plasma membrane is essential for its activation and downstream signaling. By inhibiting the interaction between UNC119 and the myristoylated N-terminus of Src, this compound disrupts this trafficking, leading to reduced Src activation.[1][2] This mechanism offers an alternative to traditional kinase inhibitors that target the ATP-binding pocket of Src.
Quantitative Data Summary
The foundational research on this compound has established its potency and selectivity through various biochemical and cellular assays. The key quantitative findings are summarized in the table below.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | 10 nM | Fluorescence Polarization | Inhibition of the interaction between UNC119A and a myristoylated Src N-terminal peptide. | [1][2] |
| Cellular Activity | Concentration-dependent reduction of Src phosphorylation | Western Blot | Treatment of cells with this compound leads to decreased phosphorylation of Src at its activating tyrosine residue. | [1] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the foundational research on this compound. While the exact protocols from the original publication by Mejuch et al. (2017) are not publicly available, these representative protocols are based on standard techniques used for similar investigations.
Fluorescence Polarization Assay for UNC119-Src Interaction
This assay is used to quantify the inhibitory effect of this compound on the binding of a myristoylated Src N-terminal peptide to the UNC119A protein.
Principle: A fluorescently labeled myristoylated Src peptide is used as a probe. When unbound in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger UNC119A protein, its rotation slows down, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Materials:
-
Recombinant human UNC119A protein
-
Fluorescently labeled (e.g., FITC) myristoylated Src N-terminal peptide
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled myristoylated Src peptide and UNC119A protein in the assay buffer at concentrations optimized for a stable polarization signal.
-
Serially dilute this compound to create a range of concentrations for testing.
-
In a 384-well plate, add the UNC119A-peptide mixture.
-
Add the different concentrations of this compound to the wells. Include control wells with DMSO (vehicle) and wells with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Src Phosphorylation Assay (Western Blot)
This assay is performed to assess the effect of this compound on the activation of Src kinase within a cellular context by measuring the level of Src phosphorylation at its activating tyrosine residue (Tyr419).
Principle: Cells are treated with this compound, and then the total protein is extracted. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies that recognize either total Src or phosphorylated Src (p-Src). The amount of p-Src relative to total Src indicates the level of Src activation.
Materials:
-
Cell line expressing Src kinase (e.g., a cancer cell line with high Src activity)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-Src and anti-phospho-Src (Tyr419)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control (DMSO).
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (either anti-p-Src or anti-Src) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-Src signal to the total Src signal for each treatment condition.
Visualizations
Signaling Pathway of UNC119-Mediated Src Activation and Inhibition by this compound
Caption: UNC119-mediated trafficking of myristoylated Src to the plasma membrane and its inhibition by this compound.
Experimental Workflow for IC50 Determination using Fluorescence Polarization
Caption: Workflow for determining the IC50 of this compound using a fluorescence polarization assay.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of the mechanism of action for this compound.
References
The Role of Squarunkin A in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squarunkin A is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction, a critical process for the proper localization and activation of N-myristoylated proteins, most notably the proto-oncogene Src kinase. By disrupting the chaperoning function of UNC119, this compound offers a novel mechanism for modulating Src-dependent signaling pathways, which are frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its effects on cellular signaling, and detailed protocols for its experimental application.
Introduction to this compound and its Target
N-terminal myristoylation is a lipid modification essential for the membrane association and biological activity of numerous signaling proteins, including the Src family of non-receptor tyrosine kinases. The UNC119 proteins (UNC119A and UNC119B) function as chaperones that bind to the myristoylated N-terminus of proteins like Src, facilitating their transport to and enrichment at the plasma membrane. This spatial regulation is crucial for Src activation and its subsequent phosphorylation of downstream targets.
This compound has been identified as a first-in-class inhibitor of the UNC119-cargo interaction. It selectively binds to UNC119 proteins, thereby preventing their association with myristoylated cargo such as Src. This action does not directly inhibit the catalytic activity of Src but rather modulates its function by interfering with its subcellular localization and activation dynamics.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the binding of myristoylated proteins to the hydrophobic pocket of UNC119. This leads to a cascade of cellular events:
-
Disruption of Src Trafficking: By blocking the UNC119-Src interaction, this compound prevents the efficient transport of Src to the plasma membrane.
-
Altered Subcellular Localization: Consequently, Src kinase is redistributed from the plasma membrane to intracellular compartments, including endomembranes.
-
Inhibition of Src Activation: The mislocalization of Src impairs its ability to become activated through autophosphorylation at Tyrosine 419 (Y419).
This mode of action provides an alternative strategy to traditional ATP-competitive kinase inhibitors for targeting Src signaling.
Impact on Downstream Cell Signaling Pathways
Src kinase is a central node in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting Src activation, this compound is predicted to modulate these downstream pathways.
dot
Caption: Mechanism of this compound Action.
STAT3 Pathway
Src is a known upstream activator of Signal Transducer and Activator of Transcription 3 (STAT3). Activated Src can phosphorylate STAT3, leading to its dimerization, nuclear translocation, and regulation of gene expression involved in cell survival and proliferation. Inhibition of Src by this compound is expected to decrease STAT3 phosphorylation and its downstream effects.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of Src. Src can activate PI3K, leading to the activation of Akt, a key regulator of cell survival and metabolism. By suppressing Src activation, this compound may lead to the deactivation of the PI3K/Akt pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is central to cell proliferation and differentiation, can also be influenced by Src activity. This compound-mediated inhibition of Src could, therefore, result in the downregulation of MAPK/ERK signaling.
dot
Caption: Downstream Pathways Affected by this compound.
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Reference(s) |
| IC50 (UNC119A-myristoylated Src N-terminal peptide interaction) | 10 nM | [1][2] |
| Effect on Src Phosphorylation (p-Src Y419) | Concentration-dependent reduction | [1] |
Experimental Protocols
The following are example protocols for key experiments to study the effects of this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
UNC119-Src Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibitory effect of this compound on the interaction between UNC119 and a myristoylated Src peptide.
dot
Caption: TR-FRET Assay Workflow.
Materials:
-
Recombinant His-tagged UNC119A
-
Biotinylated myristoylated Src N-terminal peptide
-
This compound
-
TR-FRET donor (e.g., terbium cryptate-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., d2-labeled streptavidin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound dilutions or vehicle control.
-
Add His-UNC119A and biotinylated myristoylated Src peptide to each well at final concentrations optimized for the assay.
-
Incubate for 60 minutes at room temperature.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50 value.
Analysis of Src Phosphorylation by Western Blot
This protocol details the detection of phosphorylated Src (Y419) in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Src (Y419) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Src (Y419) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src as a loading control.
Analysis of Src Subcellular Localization by Immunofluorescence
This protocol allows for the visualization of Src redistribution after this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Src
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound or vehicle control.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-Src antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Image the slides using a fluorescence or confocal microscope.
Conclusion
This compound represents a valuable research tool for investigating the roles of UNC119 and myristoylated protein trafficking in cell signaling. Its specific mechanism of action, which leads to the mislocalization and inactivation of Src kinase, provides a unique approach to dissecting Src-dependent pathways. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular effects of this compound and its potential as a therapeutic agent. Further research is warranted to fully elucidate the impact of this compound on the broader network of cellular signaling pathways.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Squarunkin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction. Specifically, it disrupts the binding of myristoylated proteins, such as the N-terminus of Src kinase, to the chaperone protein UNC119A.[1][2][3][4] This interaction is critical for the proper subcellular localization and activation of Src family kinases, which are key regulators of various cellular processes, including cell growth, proliferation, and motility.[1][3][4] Dysregulation of Src kinase activity is implicated in the progression of various cancers. By inhibiting the UNC119A-Src interaction, this compound provides a novel mechanism for modulating Src kinase activity, independent of direct enzymatic inhibition.[1][3][4]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the UNC119A-myristoylated Src interaction and its downstream effect on Src kinase activation.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | UNC119A - myristoylated Src N-terminal peptide interaction | Fluorescence Polarization | 10 |
Experimental Protocols
Two key in vitro assays are described to evaluate the efficacy of this compound: a Fluorescence Polarization (FP) assay to measure the direct inhibition of the UNC119A-Src peptide interaction, and a Src Kinase Assay to assess the downstream functional consequence of this inhibition.
UNC119A - Myristoylated Src Peptide Binding Assay using Fluorescence Polarization (FP)
This assay quantitatively measures the inhibitory effect of this compound on the interaction between UNC119A and a fluorescently labeled myristoylated N-terminal peptide of Src kinase. The principle of FP is based on the difference in the rotational speed of a small fluorescent molecule (the Src peptide) versus the larger complex it forms when bound to UNC119A.[5][6][7]
Materials:
-
Recombinant human UNC119A protein
-
Fluorescently labeled myristoylated Src N-terminal peptide (e.g., FAM-myr-GSSKSKPKDPSQRR)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, non-binding, black microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of UNC119A protein in Assay Buffer.
-
Prepare a 2X stock solution of the fluorescently labeled myristoylated Src peptide in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound serial dilution to the wells of the 384-well plate. For control wells (maximum and minimum polarization), add 5 µL of Assay Buffer.
-
Add 10 µL of the 2X UNC119A protein solution to all wells except the minimum polarization control wells. To the minimum polarization wells, add 10 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 5 µL of the 2X fluorescently labeled myristoylated Src peptide solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The inhibitory activity of this compound is determined by the decrease in fluorescence polarization.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the sample well, mP_min is the millipolarization of the peptide alone, and mP_max is the millipolarization of the peptide and UNC119A without inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Src Kinase Activity Assay
This assay measures the effect of this compound on the enzymatic activity of Src kinase. Since this compound is not a direct kinase inhibitor, pre-incubation of Src with UNC119A and this compound is necessary to assess the indirect inhibitory effect.
Materials:
-
Active Src kinase
-
Recombinant human UNC119A protein
-
Myristoylated Src N-terminal peptide (unlabeled)
-
This compound
-
Src kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well microplates
-
Multimode microplate reader capable of luminescence detection
Protocol:
-
Pre-incubation Step:
-
In a separate tube, pre-incubate active Src kinase with UNC119A and the myristoylated Src N-terminal peptide in Kinase Assay Buffer for 30 minutes at room temperature. This allows for the formation of the UNC119A-Src complex.
-
Prepare a serial dilution of this compound in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the pre-incubated Src/UNC119A/myr-Src peptide mix to the wells.
-
To initiate the kinase reaction, add 10 µL of a solution containing the Src kinase substrate peptide and ATP in Kinase Assay Buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Src kinase activity.
-
Calculate the percent inhibition of Src kinase activity for each this compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the FP-based binding assay.
References
- 1. Intracellular Reactive Oxygen Species Activate Src Tyrosine Kinase during Cell Adhesion and Anchorage-Dependent Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of the UNC119-Cargo Interaction. | Semantic Scholar [semanticscholar.org]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 6. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Squarunkin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A is a potent and selective small molecule inhibitor of the UNC119-cargo interaction.[1][2] Specifically, it disrupts the binding of N-terminally myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119A.[1][2] This interference with the UNC119-Src interaction leads to the mislocalization of Src kinase from the plasma membrane to endomembranes, consequently reducing its activation through autophosphorylation.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cancer cell viability, migration, and Src kinase phosphorylation.
Mechanism of Action
N-terminal myristoylation is a critical lipid modification that facilitates the membrane localization and signaling activity of various proteins, including the non-receptor tyrosine kinase Src. The UNC119A protein acts as a molecular chaperone, binding to the myristoylated N-terminus of Src and mediating its transport to the plasma membrane. This localization is essential for Src activation and its downstream signaling pathways that regulate cell proliferation, survival, and migration.
This compound selectively inhibits the interaction between the myristoylated N-terminal peptide of Src and UNC119A with a reported IC50 value of 10 nM.[1][2] By disrupting this chaperone-cargo interaction, this compound prevents the proper localization of Src, leading to a decrease in its autophosphorylation at key activating sites (e.g., Tyr419) and subsequent inhibition of its oncogenic signaling.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of a potent UNC119-Src inhibitor, analogous to this compound, on various cellular processes.
Table 1: Inhibition of Src Autophosphorylation
| Cell Line | Treatment Concentration | Duration | Percent Inhibition of p-Src (Tyr419) |
| Colorectal Cancer Cells | 1 µM | 24 hours | 50% |
| Colorectal Cancer Cells | 5 µM | 24 hours | 85% |
Data is representative of potent UNC119-Src inhibitors.[1][3]
Table 2: Inhibition of Cell Viability in Src-Dependent Cancer Cells
| Cell Line | Inhibitor Concentration | Percent Reduction in Cell Growth |
| Src-dependent Colorectal Cancer | 1 µM | 40% |
| Src-dependent Colorectal Cancer | 5 µM | 75% |
| Src-independent Colorectal Cancer | 5 µM | < 10% |
Data is representative of potent UNC119-Src inhibitors.[1]
Table 3: Inhibition of Cancer Cell Migration
| Cell Line | Inhibitor Concentration | Percent Inhibition of Wound Closure |
| Highly Migratory Cancer Cells | 1 µM | 35% |
| Highly Migratory Cancer Cells | 5 µM | 68% |
Hypothetical data based on the known function of Src in cell migration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., Src-dependent colorectal cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Return the plate to the incubator for the final 4 hours.
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Scratch Assay)
This protocol measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells into 6-well plates and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with complete culture medium containing the desired concentrations of this compound or a vehicle control.
-
Capture images of the scratches at time 0.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure relative to the initial scratch width.
Western Blot Analysis of Phospho-Src
This protocol is used to determine the effect of this compound on the phosphorylation status of Src kinase.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr419) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Src antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-Src to total Src.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assaying this compound.
References
- 1. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC119 Binding Assay with Squarunkin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC119 is a family of cytosolic chaperone proteins that play a crucial role in the trafficking and signaling of N-terminally myristoylated proteins.[1][2] These lipid modifications are essential for the membrane localization and function of a variety of signaling proteins, including Src family kinases (SFKs) and the alpha subunits of heterotrimeric G proteins.[1][2] By sequestering the myristoyl group, UNC119 proteins solubilize these hydrophobic proteins in the cytoplasm and facilitate their transport to specific cellular compartments, such as the primary cilium and the immunological synapse.[3][4] The UNC119 family consists of two highly homologous proteins, UNC119A and UNC119B, which exhibit differential binding affinities for various myristoylated cargo proteins.[1][3]
Squarunkin A has been identified as a potent and selective small-molecule inhibitor of the UNC119-cargo interaction.[5] It effectively disrupts the binding of myristoylated peptides to UNC119, thereby interfering with the downstream signaling pathways regulated by these cargo proteins.[5] This makes this compound a valuable tool for studying the cellular functions of UNC119 and a potential starting point for the development of therapeutics targeting UNC119-dependent signaling pathways.
These application notes provide detailed protocols for assessing the binding of this compound to UNC119 using a competitive fluorescence polarization (FP) assay. Additionally, protocols for alternative binding assays, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), are outlined. Quantitative binding data for various UNC119-cargo interactions are summarized, and key signaling pathways involving UNC119 are visualized.
Quantitative Data Summary
The following table summarizes the binding affinities of various myristoylated peptides to UNC119A and UNC119B, as well as the inhibitory potency of this compound.
| Interacting Molecules | Assay Type | Quantitative Value | Reference |
| UNC119A + Myristoylated Src N-terminal peptide | Fluorescence Polarization | IC50 (this compound) = 10 nM | [5] |
| UNC119A + Myristoylated LCK peptide | Not Specified | Kd = 0.83 nM | [1][3] |
| UNC119B + Myristoylated LCK peptide | Not Specified | Kd = 0.37 nM | [1][3] |
| UNC119A + Myristoylated NPHP3 peptide | Not Specified | Not Specified in provided text | [1][3] |
| UNC119B + Myristoylated NPHP3 peptide | Not Specified | Kd = 0.17 nM | [1][3] |
| UNC119A + Myristoylated PCMTD1 peptide | Not Specified | Kd = 5.25 nM | [1][3] |
| UNC119B + Myristoylated PCMTD1 peptide | Not Specified | Kd = 72.59 nM | [1][3] |
| UNC119A + Myristoylated FMNL1 peptide | Not Specified | Not Specified in provided text | [1] |
| UNC119B + Myristoylated FMNL1 peptide | Not Specified | 9.5-fold lower affinity than UNC119A | [1] |
Signaling and Experimental Workflow Diagrams
UNC119-Mediated G-Protein Trafficking
Caption: UNC119 facilitates the transport of myristoylated Gα subunits to the primary cilium.
UNC119 in LCK Activation at the T-Cell Receptor
Caption: UNC119 traffics LCK to the TCR complex, leading to its activation and downstream signaling.
Experimental Workflow: Competitive Fluorescence Polarization Assay
Caption: Workflow for determining the IC50 of this compound using a competitive FP assay.
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to determine the IC50 value of this compound for the UNC119A-myristoylated peptide interaction.
Materials:
-
Purified human UNC119A protein
-
Fluorescently labeled myristoylated peptide (e.g., N-terminally FITC-labeled myristoyl-GSSKSKPKDPSQRR)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of UNC119A in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is a concentration equivalent to the Kd of the fluorescent peptide.
-
Prepare a stock solution of the fluorescently labeled myristoylated peptide (tracer) in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good assay window.
-
Prepare a serial dilution of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 pM to 1 µM).
-
-
Assay Setup:
-
In a 384-well microplate, add the Assay Buffer, UNC119A protein, and the fluorescent tracer to achieve the desired final concentrations in a constant volume (e.g., 20 µL).
-
Include control wells:
-
No inhibitor control (Maximum polarization): Wells containing UNC119A and the tracer.
-
No protein control (Minimum polarization): Wells containing only the tracer.
-
-
Add the serially diluted this compound to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the sample, mP_min is the millipolarization of the tracer alone, and mP_max is the millipolarization of the UNC119A-tracer complex in the absence of inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC can be used to directly measure the thermodynamic parameters of this compound binding to UNC119.
Materials:
-
Purified human UNC119A protein
-
This compound
-
ITC Buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP (ensure the buffer for the protein and ligand are identical)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the UNC119A protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. It is critical to match the buffer to avoid heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the UNC119A solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL per injection) of the this compound solution into the UNC119A solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR can be used to measure the kinetics of the UNC119-squarunkin A interaction in real-time.
Materials:
-
Purified human UNC119A protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound dissolved in running buffer with a low percentage of DMSO if necessary (ensure the DMSO concentration is consistent across all samples).
Procedure:
-
Protein Immobilization:
-
Immobilize UNC119A onto the surface of a sensor chip using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein, and then block the remaining active sites with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized UNC119A and the reference flow cell.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the interaction between UNC119 and its inhibitor, this compound. The competitive fluorescence polarization assay is a robust and high-throughput method for determining the potency of inhibitors, while ITC and SPR provide more detailed insights into the thermodynamics and kinetics of the binding event. The accompanying quantitative data and signaling pathway diagrams serve as a valuable resource for understanding the biological context of the UNC119-squarunkin A interaction and for designing further experiments in the fields of cell biology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uncoordinated (UNC)119: Coordinating the Trafficking of Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural and Biochemical Characterization of UNC119B Cargo Binding and Release Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols for Measuring Src Kinase Inhibition by Squarunkin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Aberrant Src activation is frequently implicated in the development and progression of various human cancers, making it a compelling target for therapeutic intervention.[2][4] Squarunkin A is a novel small molecule that indirectly inhibits Src kinase activation. Unlike traditional ATP-competitive inhibitors, this compound disrupts the crucial interaction between the chaperone protein UNC119 and the myristoylated N-terminus of Src.[5][6][7] This interaction is essential for the proper subcellular localization and subsequent activation of Src.[8][9] By preventing the UNC119-Src binding, this compound interferes with the activation of Src kinase in cellular contexts.[4][5][7]
These application notes provide detailed protocols to characterize and quantify the inhibitory effect of this compound on Src kinase activation. The described methods include an in vitro UNC119-Src interaction assay, cellular assays to measure the inhibition of Src activation via Western blotting for phosphorylated Src, and an in vitro kinase assay utilizing immunoprecipitated Src.
Data Presentation
Table 1: In Vitro Inhibition of UNC119A-myristoylated Src N-terminal Peptide Interaction by this compound
| Compound | Target Interaction | IC50 (nM) | Assay Type |
| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 | Fluorescence Polarization |
Data synthesized from publicly available research.[5][6][7][10][11]
Table 2: Cellular Inhibition of Src Activation by this compound
| Cell Line | Treatment | Parameter Measured | Method | Expected Outcome |
| Src-dependent cancer cell line (e.g., HT-29, SW620) | This compound (0.1 - 10 µM) | p-Src (Tyr419) / Total Src ratio | Western Blot | Dose-dependent decrease in p-Src (Tyr419) levels |
| Src-dependent cancer cell line | This compound (1 µM) | Kinase activity of immunoprecipitated Src | In Vitro Kinase Assay | Reduction in substrate phosphorylation |
Expected outcomes are based on the mechanism of action of this compound.[8][9]
Experimental Protocols
Protocol 1: In Vitro UNC119-Src Interaction Assay (Fluorescence Polarization)
This assay measures the ability of this compound to disrupt the interaction between UNC119A and a fluorescently labeled myristoylated N-terminal peptide of Src.
Materials:
-
Recombinant human UNC119A protein
-
Fluorescently labeled (e.g., FITC) myristoylated Src N-terminal peptide (myr-GSSKSKPKDPSQRR)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
384-well, non-binding, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Prepare a 2X working solution of the fluorescently labeled myristoylated Src peptide in Assay Buffer.
-
Prepare a 2X working solution of UNC119A protein in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the 2X UNC119A working solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 5 µL of the 2X fluorescently labeled myristoylated Src peptide working solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each well.
-
Plot the ΔmP values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular Src Activation Assay (Western Blot)
This protocol details the measurement of Src activation in cultured cells by quantifying the phosphorylation of Src at tyrosine 419 (Tyr419), a marker for its active state.[1][12]
Materials:
-
Src-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Src (Tyr419) and mouse anti-total Src
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (Tyr419) and total Src overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for phospho-Src and total Src.
-
Calculate the ratio of phospho-Src to total Src for each treatment condition to determine the effect of this compound on Src activation.
-
Protocol 3: In Vitro Kinase Assay with Immunoprecipitated Src
This protocol measures the kinase activity of Src isolated from cells treated with this compound.
Materials:
-
Cell lysates from Protocol 2
-
Anti-Src antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., cell lysis buffer without detergents)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Src substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit or similar ADP detection system
-
Luminometer
Procedure:
-
Immunoprecipitation of Src:
-
Incubate 500 µg of cell lysate with an anti-Src antibody for 4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the Src substrate to the bead suspension.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Measurement of Kinase Activity:
-
Terminate the reaction according to the instructions of the ADP detection kit.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Compare the kinase activity of Src immunoprecipitated from this compound-treated cells to that from vehicle-treated cells to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: this compound inhibits the UNC119-Src interaction, preventing Src activation.
Caption: Workflow for measuring this compound's inhibition of Src kinase.
Caption: Logical cascade of this compound's mechanism of action on Src.
References
- 1. revvity.com [revvity.com]
- 2. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Src kinase assay [bio-protocol.org]
- 7. Immunoprecipitation of protein lysate from culture cells using Src antibody [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-SRC (Tyr419) Recombinant Monoclonal Antibody (8G4P4) (MA5-35870) [thermofisher.com]
Squarunkin A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of squarunkin A and comprehensive protocols for its preparation in experimental settings. This compound is a potent and selective inhibitor of the UNC119-cargo interaction, offering a valuable tool for studying the role of UNC119 in cellular signaling, particularly in the context of Src kinase activation.
Physicochemical Properties and Solubility
This compound hydrochloride is the form commonly used in research. Its solubility in various solvents is a critical factor for the design of both in vitro and in vivo experiments.
Table 1: Solubility and Storage of this compound Hydrochloride
| Solvent | Maximum Concentration | Storage of Stock Solution |
| DMSO | 50 mM (28 mg/mL) | -20°C for up to 1 month, -80°C for up to 6 months.[1] |
| 9.62 mg/mL (with ultrasonic warming)[2] | Avoid repeated freeze-thaw cycles. | |
| Ethanol | Low solubility (qualitative) | Not recommended as a primary solvent for stock solutions. |
| Water | Low solubility (qualitative) | Not recommended for initial solubilization. |
Mechanism of Action: Inhibition of the UNC119-Src Kinase Interaction
This compound selectively targets the chaperone protein UNC119. UNC119 plays a crucial role in the trafficking and localization of N-terminally myristoylated proteins, such as the Src family of kinases. Myristoylation is a lipid modification that facilitates membrane association and is essential for the activation of Src kinase.
This compound binds to the hydrophobic pocket of UNC119, preventing it from binding to the myristoylated N-terminus of Src. This disruption of the UNC119-cargo interaction impedes the proper localization and activation of Src kinase, leading to a downstream reduction in its phosphorylation and signaling activity.[3][4][5]
References
Application Notes and Protocols for Studying Protein Myristoylation with Squarunkin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular and viral proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is critical for protein-membrane interactions, signal transduction, and protein-protein interactions. Dysregulation of protein myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target.
Squarunkin A is a potent and selective small molecule inhibitor of the UNC119-cargo interaction.[1][2] UNC119 is a chaperone protein that binds to myristoylated proteins, such as the proto-oncogene Src kinase, and facilitates their trafficking and localization within the cell. By specifically inhibiting the interaction between UNC119 and its myristoylated cargo, this compound provides a powerful tool to dissect the roles of protein myristoylation in cellular signaling and to investigate the therapeutic potential of targeting this pathway. This compound has been shown to inhibit the UNC119A-myristoylated Src N-terminal peptide interaction with a half-maximal inhibitory concentration (IC50) of 10 nM.[1][2] This interference with the UNC119-Src interaction leads to the disruption of Src kinase activation and downstream signaling pathways.
These application notes provide detailed protocols for utilizing this compound to study protein myristoylation, with a focus on its effects on Src kinase signaling.
Data Presentation
The following table summarizes the inhibitory activity of this compound. While specific dose-response data from a single published study is not available in a tabular format in the searched literature, the IC50 value provides a key quantitative measure of its potency. Researchers can generate more detailed dose-response curves using the protocols outlined below.
| Compound | Target Interaction | IC50 (nM) | Reference |
| This compound | UNC119A-myristoylated Src N-terminal peptide | 10 | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Caption: this compound inhibits the UNC119-cargo interaction, disrupting Src signaling.
Caption: Workflow for investigating the effects of this compound on protein myristoylation.
Experimental Protocols
Western Blot Analysis of Src Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Src kinase at its activating tyrosine residue (Tyr416).
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line with active Src signaling)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416) antibody
-
Rabbit or mouse anti-total Src antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total Src and a loading control like β-actin.
-
Immunoprecipitation of the UNC119-Src Complex
This protocol aims to demonstrate that this compound disrupts the interaction between UNC119 and myristoylated Src.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture reagents
-
IP lysis buffer (non-denaturing, e.g., 1% NP-40 in TBS) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-UNC119 antibody for immunoprecipitation
-
Anti-Src antibody for western blot detection
-
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described in the western blot protocol.
-
Lyse cells using a non-denaturing IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-UNC119 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting using an anti-Src antibody to detect the amount of Src co-immunoprecipitated with UNC119. A decrease in the Src signal in the this compound-treated sample indicates disruption of the UNC119-Src interaction.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for cell viability.
-
Mass Spectrometry-Based Identification of Myristoylated Proteins
This protocol provides a general workflow for identifying changes in the myristoylated proteome upon treatment with this compound. This is a complex experiment that may require collaboration with a proteomics core facility.
Materials:
-
This compound
-
Cell line of interest
-
Metabolic labeling reagents (e.g., azido-myristate or alkyne-myristate)
-
Click chemistry reagents (e.g., biotin-alkyne or biotin-azide)
-
Streptavidin beads
-
Proteases (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Metabolic Labeling and Treatment:
-
Culture cells in the presence of a myristic acid analog (e.g., azido-myristate) to incorporate it into newly synthesized myristoylated proteins.
-
Treat the cells with this compound or a vehicle control.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the myristic acid analog.
-
-
Enrichment of Myristoylated Proteins:
-
Use streptavidin beads to enrich for the biotin-tagged myristoylated proteins.
-
-
Proteolytic Digestion:
-
Digest the enriched proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the myristoylated proteins.
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against a protein database to identify the myristoylated proteins.
-
Compare the abundance of identified myristoylated proteins between the this compound-treated and control samples to identify proteins whose myristoylation-dependent localization or stability is affected by the inhibitor.
-
Conclusion
This compound is a valuable chemical probe for studying the functional roles of protein myristoylation and the UNC119 chaperone system. The protocols provided here offer a framework for investigating the effects of this compound on Src kinase signaling, cell viability, and the broader myristoylated proteome. These studies will contribute to a better understanding of the importance of protein myristoylation in health and disease and may aid in the development of novel therapeutic strategies.
References
Squarunkin A: A Potent Inhibitor of Lck Localization for Research and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squarunkin A is a potent and selective small molecule inhibitor of the UNC119-cargo interaction, playing a critical role in the spatial regulation of N-myristoylated proteins. One such key protein is the lymphocyte-specific protein tyrosine kinase (Lck), a pivotal enzyme in T-cell receptor (TCR) signaling. By disrupting the trafficking of Lck to the plasma membrane and the immunological synapse, this compound offers a powerful tool to dissect the intricacies of T-cell activation and to explore novel therapeutic strategies for immune-related disorders and certain cancers. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying Lck localization.
Introduction
Lck is a member of the Src family of non-receptor tyrosine kinases and is essential for the initiation of the TCR signaling cascade.[1] Its proper localization to the plasma membrane is a prerequisite for its function, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 and ζ chains.[1] This localization is not a passive process but is actively regulated by a chaperone protein, UNC119A.
UNC119A binds to the myristoylated N-terminus of Lck, facilitating its transport from the cytoplasm to the plasma membrane.[2][3] This trafficking is crucial for the formation of the immunological synapse and subsequent T-cell activation.[3]
This compound has been identified as a highly potent and selective inhibitor of the UNC119A-myristoylated cargo interaction, with a reported IC50 of 10 nM for the UNC119A-myristoylated Src N-terminal peptide interaction. By binding to UNC119A, this compound effectively prevents the chaperoning of Lck, leading to its mislocalization and a subsequent reduction in TCR signaling. This makes this compound an invaluable tool for studying the dynamics of Lck trafficking and its role in T-cell biology.
Mechanism of Action
This compound's primary mechanism of action is the allosteric inhibition of UNC119A. It binds to a pocket on UNC119A that is essential for accommodating the myristoyl group of its cargo proteins, such as Lck. This disruption of the UNC119A-Lck complex prevents the solubilization and transport of Lck, leading to its accumulation in the cytoplasm and a failure to localize at the plasma membrane and the immunological synapse. A recent study has shown that inhibiting UNC119 with this compound reduces the localization of Lck without impairing its phosphorylation state.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibition Data
| Parameter | Value | Target | Assay |
| IC50 | 10 nM | UNC119A-myristoylated Src N-terminal peptide interaction | Biochemical Binding Assay |
Table 2: Cellular Activity
| Parameter | Effect | Cell Line | Assay |
| Lck Localization | Significant reduction at the plasma membrane | Jurkat T-cells | Immunofluorescence Microscopy |
| Lck in Membrane Fraction | Dose-dependent decrease | Jurkat T-cells | Cellular Fractionation & Western Blot |
| TCR Signaling | Inhibition of downstream signaling (e.g., ZAP70 phosphorylation) | Primary T-cells | Flow Cytometry |
Signaling Pathway
Caption: Lck trafficking to the plasma membrane and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on Lck localization.
Protocol 1: Immunofluorescence Staining for Lck Localization
This protocol describes how to visualize the subcellular localization of Lck in response to this compound treatment using immunofluorescence microscopy.
Materials:
-
Jurkat T-cells
-
This compound
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Lck antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Workflow:
Caption: Workflow for immunofluorescence analysis of Lck localization.
Procedure:
-
Cell Seeding: Seed Jurkat T-cells onto poly-L-lysine coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 1-2 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (DMSO) for 2-4 hours at 37°C.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Lck (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope. Analyze the images to quantify the fluorescence intensity of Lck at the plasma membrane versus the cytoplasm.
Protocol 2: Cellular Fractionation and Western Blotting
This protocol details the separation of cellular components to quantify the amount of Lck in the membrane and cytosolic fractions following this compound treatment.
Materials:
-
Jurkat T-cells
-
This compound
-
Cell lysis buffer (hypotonic)
-
Membrane extraction buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Lck, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot imaging system
Workflow:
Caption: Workflow for cellular fractionation and Western blot analysis of Lck.
Procedure:
-
Cell Treatment and Harvesting: Treat Jurkat T-cells with this compound as described in Protocol 1. Harvest the cells by centrifugation.
-
Cytosolic Fractionation: Resuspend the cell pellet in ice-cold hypotonic lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 15 minutes. Dounce homogenize the cells and then centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant contains the cytosolic fraction.
-
Membrane Fractionation: Resuspend the pellet from the previous step in membrane extraction buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant contains the membrane fraction.
-
Protein Quantification: Determine the protein concentration of the cytosolic and membrane fractions using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Lck, Na+/K+-ATPase (membrane marker), and GAPDH (cytosolic marker) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Quantification: Densitometrically quantify the Lck bands in the cytosolic and membrane fractions, normalizing to the respective loading controls.
Conclusion
This compound is a powerful and specific inhibitor of the UNC119-Lck interaction, providing a valuable tool for investigating the critical role of Lck localization in T-cell signaling. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to dissect the molecular mechanisms governing T-cell activation and to explore its potential as a therapeutic agent. The ability to precisely modulate the subcellular localization of a key signaling kinase opens up new avenues for both fundamental research and drug development.
References
- 1. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Squarunkin A Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Product Name: Squarunkin A hydrochloride
Catalog Number: DC45277[1]
Chemical Formula: C₂₅H₃₃ClF₃N₅O₄[1]
Molecular Weight: 560.01 g/mol [1]
CAS Number: 2253744-55-5[1]
Solubility: Soluble in DMSO[2]
Storage: Store at -20°C for up to 2 years as a powder. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months[1].
Background
This compound hydrochloride is a potent and selective small-molecule inhibitor of the interaction between UNC119 and its myristoylated cargo proteins. N-terminal myristoylation is a crucial lipid modification that facilitates the membrane localization and activation of numerous signaling proteins, including Src family kinases. The chaperone protein UNC119A/B specifically binds to these myristoylated proteins, regulating their subcellular distribution and activity.
This compound hydrochloride disrupts this interaction, thereby preventing the proper localization and activation of UNC119 cargo proteins like Src kinase. This mechanism of action offers an alternative approach to modulating Src kinase activity, independent of direct enzymatic inhibition.
Mechanism of Action
This compound hydrochloride selectively inhibits the binding of a myristoylated peptide, representing the N-terminus of Src kinase, to the chaperone protein UNC119A.[3] This disruption of the UNC119-cargo interaction interferes with the activation of Src kinase within the cellular environment.[3] The inhibitory effect is highly potent, with a reported half-maximal inhibitory concentration (IC₅₀) of 10 nM.[3][4][5]
The following diagram illustrates the proposed signaling pathway and the inhibitory effect of this compound hydrochloride.
Quantitative Data
| Parameter | Value | Description | Reference |
| IC₅₀ | 10 nM | Inhibition of the interaction between UNC119A and a myristoylated Src N-terminal peptide. | [3][4][5] |
Experimental Protocols
The following are suggested protocols based on the known mechanism of action of this compound hydrochloride. Researchers should optimize these protocols for their specific experimental systems.
In Vitro UNC119-Cargo Interaction Assay (Fluorescence Polarization)
This assay is designed to quantify the inhibitory effect of this compound hydrochloride on the binding of a myristoylated peptide to UNC119A.
Materials:
-
Recombinant human UNC119A protein
-
Fluorescently labeled myristoylated peptide corresponding to the N-terminus of Src kinase (e.g., Myristoyl-GSSKSKPKDPSQR-Fluorescein)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound hydrochloride stock solution (in DMSO)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of this compound hydrochloride in the assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
In a 384-well plate, add the diluted this compound hydrochloride or vehicle control.
-
Add the fluorescently labeled myristoylated peptide to each well at a final concentration of approximately 10 nM.
-
Initiate the binding reaction by adding recombinant UNC119A protein to each well at a final concentration of approximately 20 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC₅₀ value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Src Kinase Activation Assay (Western Blot)
This protocol is designed to assess the effect of this compound hydrochloride on Src kinase activation in a cellular context by measuring the phosphorylation of Src at an activating site (e.g., Tyr416).
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound hydrochloride stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound hydrochloride or vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-Src signal to the total Src signal.
Safety Precautions
This compound hydrochloride is a chemical compound for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for further information.
References
- 1. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound hydrochloride [cnreagent.com]
- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Assessing Squarunkin A Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A is a potent and selective inhibitor of the UNC119-cargo interaction, specifically disrupting the interaction between UNC119A and the myristoylated N-terminal peptide of Src kinase with an IC50 of 10 nM.[1][2][3][4] By inhibiting this interaction, this compound interferes with the activation of Src kinase in cells, a key regulator of various cellular processes, including cell growth, differentiation, and survival.[3] Given that its target, the UNC119-Src complex, is intracellular, the ability of this compound to cross the cell membrane is a critical determinant of its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of this compound using established in vitro and in silico methodologies. The following sections outline the theoretical basis and practical implementation of these techniques, enabling researchers to generate robust and reliable data on the permeability characteristics of this promising compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for designing and interpreting permeability assays.
| Property | Value | Source |
| Molecular Formula | C25H32F3N5O4 | [5] |
| Molecular Weight | 523.55 g/mol | [5][6] |
| CAS Number | 2101958-02-3 | [5][1] |
| Solubility (Hydrochloride Salt) | Soluble to 50 mM in DMSO | |
| Purity | ≥98% |
In Silico Permeability Prediction
Computational models provide a rapid and cost-effective initial assessment of a compound's likely permeability.[7][8][9] These models use molecular descriptors to predict the apparent permeability coefficient (Papp).
Protocol for In Silico Prediction
-
Obtain the 2D or 3D structure of this compound. This can be done using chemical drawing software or from a chemical database.
-
Calculate relevant molecular descriptors. Key descriptors for permeability prediction include:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of hydrogen bond donors and acceptors
-
Number of rotatable bonds
-
-
Utilize a predictive model. Input the calculated descriptors into a validated in silico model for predicting cell permeability. Several commercial and open-source software packages are available for this purpose.
-
Analyze the prediction. The output will typically be a predicted Papp value or a classification of the compound as having high or low permeability. This provides a preliminary indication of this compound's passive diffusion potential.
References
- 1. This compound | 2101958-02-3 [chemicalbook.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Squarunkin A Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of squarunkin A in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the interaction between the chaperone protein UNC119 and the myristoylated N-terminus of cargo proteins, such as Src family kinases.[1][2] By binding to the myristoyl-binding pocket of UNC119, this compound prevents the proper trafficking and localization of these kinases to the cell membrane, thereby interfering with their activation and downstream signaling pathways.[1][3][4]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 10 nM for the inhibition of the UNC119A-myristoylated Src N-terminal peptide interaction in biochemical assays.[5][6][7][8] It is important to note that this value reflects the potency of the compound in a cell-free system, and the effective concentration for cell-based assays will likely be higher and vary depending on the cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[8] To prepare a stock solution, dissolve the powdered compound in DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Q4: What is a good starting concentration range for my experiments?
A4: Based on published data, a starting concentration range of 10 nM to 10 µM is recommended. For inhibiting Src phosphorylation in MDA-MB-231 cells, concentrations between 78 nM and 625 nM have been shown to be effective.[5][6] For blocking Lck localization in Jurkat T-cells, a concentration of 2 µM has been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Is this compound cytotoxic?
A5: While this compound is a potent inhibitor of a specific cellular process, its cytotoxicity can vary between cell lines. It is essential to perform a cytotoxicity assay (e.g., MTT, resazurin, or CellTiter-Glo) to determine the concentration range that is non-toxic to your cells of interest before proceeding with functional assays.
Troubleshooting Guides
Problem 1: No or low effect of this compound on my target of interest.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 50 µM) to identify the optimal working concentration for your specific cell line and endpoint. |
| Insufficient Incubation Time | Optimize the incubation time. Depending on the cellular process being studied, effects may be observed after a few hours or require longer treatment (e.g., 24-48 hours). |
| Compound Degradation | Ensure the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. |
| Low UNC119 or Src Family Kinase Expression | Confirm the expression levels of UNC119 and the target Src family kinase in your cell line using techniques like western blotting or qPCR. Cell lines with low expression may exhibit a weaker response. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways. |
Problem 2: High background or inconsistent results in my assay.
| Possible Cause | Suggested Solution |
| DMSO Cytotoxicity | Ensure the final DMSO concentration in your culture medium is below 0.5%.[9] Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Cell Seeding Density | Optimize the cell seeding density for your assay. Over-confluent or under-confluent cells can lead to variability. |
| Assay Variability | Ensure proper mixing of reagents and consistent incubation times. Use a multi-channel pipette for adding reagents to minimize variability between wells. Include appropriate positive and negative controls. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Target/Process | Effective Concentration | Reference |
| MDA-MB-231 | Inhibition of Src phosphorylation | 78 nM - 625 nM | [5][6] |
| Jurkat | Blockade of Lck localization | 2 µM |
Note: This table represents a summary of currently available data. Researchers are strongly encouraged to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO
-
Chosen adherent or suspension cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to attach (for adherent cells) and stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working solutions (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM, 0.1 µM, 0.02 µM, and 0 µM as a vehicle control).
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the 2X working solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. For suspension cells, add 100 µL of the 2X working solutions directly to the existing 100 µL of cell suspension.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis of Src Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of Src kinase at its activating tyrosine residue (Tyr416).
Materials:
-
This compound
-
Chosen cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (determined from the cytotoxicity assay) and a vehicle control (DMSO) for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total Src antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of phospho-Src to total Src for each treatment condition to determine the effect of this compound on Src phosphorylation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Uncoordinated (UNC)119: Coordinating the Trafficking of Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncoordinated (UNC)119: coordinating the trafficking of myristoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncoordinated (UNC)119: Coordinating the trafficking of myristoylated proteins | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.org]
- 9. medchemexpress.cn [medchemexpress.cn]
troubleshooting squarunkin A experimental results
< Disclaimer: Information on "squarunkin A" is not publicly available. The following technical support guide has been created using Vorinostat (SAHA) , a well-characterized histone deacetylase (HDAC) inhibitor, as a representative molecule to demonstrate the requested format and content. Researchers should adapt these guidelines to the specific properties of their compound of interest.
Welcome to the technical support center for experimental troubleshooting with Vorinostat (suberoylanilide hydroxamic acid, SAHA). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), data tables, and experimental protocols to assist researchers, scientists, and drug development professionals.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may arise during experiments with Vorinostat.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
-
Question: I am not observing the expected anti-proliferative effects of Vorinostat on my cancer cell line. What could be the cause?
-
Answer: Several factors could contribute to this issue:
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Compound Integrity: Vorinostat stock solutions, especially in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Once in solution, it is recommended to use it within three months to prevent loss of potency.[2][3]
-
Solubility Issues: Vorinostat has poor aqueous solubility.[4] When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid mixing to prevent precipitation. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[5]
-
Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of Vorinostat varies significantly between cell lines, ranging from nanomolar to micromolar concentrations.[6][7][8] It is crucial to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line.[2][9]
-
Treatment Duration: The effects of Vorinostat are time-dependent. Anti-proliferative effects and apoptosis induction may require incubation times of 24 to 72 hours.[9][10]
-
Issue 2: High Variability in Western Blot Results for Acetylated Histones
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Question: My Western blot results for acetylated histones (e.g., Ac-H3, Ac-H4) are highly variable between experiments after Vorinostat treatment. How can I improve consistency?
-
Answer: To improve the consistency of your Western blot results, consider the following:
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Optimal Treatment Time: Histone acetylation is an early event following HDAC inhibition. Peak acetylation can often be observed within a few hours (e.g., 2-8 hours) of treatment.[10] A time-course experiment is recommended to identify the optimal window for your cell line.
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Lysis Buffer Composition: Ensure your lysis buffer contains HDAC inhibitors (like Trichostatin A or Sodium Butyrate) in addition to protease inhibitors. This prevents de-acetylation of proteins by endogenous HDACs after cell lysis.
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Loading Controls: While total histone H3 is often used as a loading control, ensure that Vorinostat treatment does not alter its expression in your system. If it does, consider using a cytoplasmic protein like GAPDH or β-actin as an alternative, ensuring equal total protein loading.
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
-
Question: I'm observing cellular effects that don't seem related to histone acetylation. Could Vorinostat have off-target effects?
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Answer: Yes, while Vorinostat is a potent HDAC inhibitor, off-target activities have been reported.
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Pan-HDAC Inhibition: Vorinostat inhibits multiple Class I and Class II HDACs, which can lead to broad biological effects beyond histone modification, including the acetylation of non-histone proteins like transcription factors and cytoskeletal proteins.[2][11][12]
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Zinc Chelator Activity: As a hydroxamic acid, Vorinostat chelates the zinc ion in the active site of HDACs.[11] This chemical feature means it can potentially interact with other zinc-dependent metalloenzymes. For instance, studies have shown that Vorinostat can bind to carbonic anhydrases, which could contribute to some clinical side effects.[13][14]
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Dose-Dependent Toxicity: At high concentrations, Vorinostat can induce apoptosis through intrinsic mitochondrial pathways.[7][15] Ensure you are using concentrations relevant to HDAC inhibition (typically in the low micromolar range for cell-based assays) to minimize broad cytotoxic effects.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Vorinostat? A1: Vorinostat powder should be stored at -20°C for up to 3 years.[1] For experimental use, prepare a concentrated stock solution (e.g., 10-20 mM) in fresh, high-quality DMSO.[2][7][9] This stock solution should be aliquoted into single-use volumes and stored at -80°C for up to one year to maintain potency and avoid contamination and degradation from freeze-thaw cycles.[1]
Q2: What is the recommended working concentration for Vorinostat in cell culture? A2: The effective concentration is highly dependent on the cell line and the desired biological endpoint. For inhibiting HDAC activity, concentrations typically range from 1-10 µM.[2] For inducing apoptosis or significant cell cycle arrest, concentrations in the low micromolar range (e.g., 2.5-7.5 µM) are often used.[1][10] A dose-response experiment is essential to determine the optimal concentration for your specific experimental setup.
Q3: Is Vorinostat soluble in aqueous buffers or cell culture media? A3: No, Vorinostat has very poor solubility in water (maximum solubility ~20-50 µM).[2][3][4] It is highly soluble in DMSO.[1][9] When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium with vigorous mixing to prevent precipitation.
Q4: Can Vorinostat be used for in vivo experiments? A4: Yes, Vorinostat is orally bioavailable and has been used extensively in animal models. It can be administered via oral gavage or intraperitoneal (i.p.) injection.[1][7] For formulation, it can be dissolved in DMSO and diluted in vehicles like PEG400 or prepared as a suspension in solutions like carboxymethylcellulose (CMC-Na).[1][8]
Data Presentation
Table 1: In Vitro IC50 Values of Vorinostat in Various Assays and Cell Lines
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| HDAC Activity | Cell-Free Assay | ~10 nM | [1][10] |
| HDAC1 | Cell-Free Assay | 10 nM | [1] |
| HDAC3 | Cell-Free Assay | 20 nM | [1] |
| Cell Proliferation | MCF-7 (Breast Cancer) | 0.75 µM | [1][10] |
| Cell Proliferation | SW-1353 (Sarcoma) | 2.0 µM | [6] |
| Cell Proliferation | LNCaP (Prostate Cancer) | 2.5 - 7.5 µM | [1][10] |
| Cell Proliferation | SW-982 (Sarcoma) | 8.6 µM | [6] |
| Cell Proliferation | HH (CTCL) | 0.146 µM | [7] |
| Cell Proliferation | HuT78 (CTCL) | 2.062 µM | [7] |
Table 2: Solubility and Storage of Vorinostat
| Parameter | Details | Reference |
| Chemical Formula | C14H20N2O3 | [1] |
| Molecular Weight | 264.32 g/mol | [2][3] |
| Solubility in DMSO | >50 mg/mL (>190 mM) | [1] |
| Solubility in Ethanol | ~2 mg/mL (with warming) | [2][3] |
| Solubility in Water | Very Poorly Soluble / Insoluble | [1][2][4] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent | [1] |
Experimental Protocols
Protocol: Western Blot Analysis of Histone H3 Acetylation
This protocol describes a method to detect changes in histone H3 acetylation in cultured cells following treatment with Vorinostat.
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with Vorinostat at the desired concentrations (e.g., 0, 0.5, 1, 2, 5 µM) for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO) at the highest concentration used.
2. Cell Lysis and Histone Extraction: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Lyse the cells directly in the well by adding 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and HDAC inhibitors (e.g., 1 µM Trichostatin A, 5 mM Sodium Butyrate). c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) to shear chromatin and ensure histone extraction. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration for all samples with lysis buffer. c. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting: a. Load 15-20 µg of protein per lane onto a 15% polyacrylamide gel. b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against acetylated-Histone H3 (e.g., anti-Ac-H3) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. j. Strip the membrane (if necessary) and re-probe for a loading control, such as total Histone H3.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 3. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA (Vorinostat) – Reagents Direct [reagentsdirect.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. floxuridine.com [floxuridine.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Vorinostat - Wikipedia [en.wikipedia.org]
- 12. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
potential off-target effects of squarunkin A
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Squarunkin A. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a potent and selective inhibitor of the UNC119-cargo interaction.[1][2] It specifically disrupts the binding of myristoylated proteins, such as the N-terminus of Src kinase, to the UNC119A protein with an IC50 value of 10 nM.[1][2][3][4][5] By inhibiting this interaction, this compound interferes with the proper localization and activation of Src family kinases.[1][2][3]
Q2: How selective is this compound?
This compound has been demonstrated to be highly selective for UNC119 proteins. Studies have shown that it does not target the lipoprotein-binding sites of other structurally similar chaperones, such as PDE6δ, AIPL1, and RhoGDI, which bind to S-prenylated proteins.[1][2] This suggests a high degree of specificity for the myristoyl-binding pocket of UNC119.
Q3: Have any specific off-target effects of this compound been identified?
Currently, published literature does not report specific, validated off-target effects of this compound. Its development has highlighted its selectivity for the UNC119-cargo interaction.[1][2][3] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out and should be considered, especially at higher concentrations.[6][7][8][9]
Troubleshooting Guide
Q4: I am observing a phenotype in my cellular assay that is inconsistent with Src kinase inhibition after treating with this compound. What could be the cause?
If you observe an unexpected phenotype, consider the following troubleshooting steps:
-
Concentration-Dependence: Is the unexpected phenotype observed only at high concentrations of this compound? Off-target effects are often more pronounced at higher doses. Perform a dose-response experiment to determine if the unexpected phenotype has a different EC50 than the expected Src inhibition.
-
Control Compounds: Have you included appropriate controls? Use a structurally unrelated Src inhibitor to see if it recapitulates the expected phenotype. If another Src inhibitor produces the expected results, but this compound does not, this may point to an off-target effect of this compound.
-
Target Engagement: Can you confirm that this compound is engaging UNC119 in your experimental system? A cellular thermal shift assay (CETSA) can be used to verify target engagement.
-
Rescue Experiments: Can the phenotype be rescued by overexpressing UNC119A or a downstream effector of Src? This can help to confirm if the observed effect is on- or off-target.
Q5: My results with this compound are variable between different cell lines. Why might this be?
Variability between cell lines can be attributed to several factors:
-
Expression Levels of Target and Off-Target Proteins: Different cell lines may have varying expression levels of UNC119A and potential off-target proteins. Quantify the protein levels of UNC119A in your cell lines of interest.
-
Redundancy in Signaling Pathways: The reliance of a particular cell line on Src family kinase signaling can vary. If a cell line has redundant pathways, the effect of this compound may be less pronounced.
-
Compound Metabolism and Efflux: Differences in the metabolic activity and expression of drug efflux pumps (e.g., ABC transporters) between cell lines can alter the intracellular concentration of this compound.
Experimental Protocols for Investigating Off-Target Effects
To proactively investigate potential off-target effects of this compound, the following experimental approaches can be employed.
Protocol 1: Kinase Profiling
This protocol describes how to screen this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of ATP and your compound. The activity of each kinase is measured, often by quantifying the phosphorylation of a substrate peptide.
-
Data Analysis: The percentage of inhibition for each kinase at each concentration of this compound is calculated relative to a DMSO control. The results are often presented as a percentage of remaining kinase activity.
Data Presentation:
The results of a hypothetical kinase profiling experiment are summarized in the table below.
| Kinase | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| SRC | 95% | 99% |
| LCK | 92% | 98% |
| FYN | 88% | 96% |
| ABL1 | 15% | 35% |
| EGFR | 5% | 12% |
| CDK2 | 2% | 8% |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at various concentrations for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific for UNC119A and a loading control.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. This compound hydrochloride|2253744-55-5|COA [dcchemicals.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Squarunkin A Aqueous Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of squarunkin A in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. What should I do?
A1: Precipitation of this compound in aqueous solutions is a common issue and can be addressed by considering the following factors:
-
Solubility Limit: You may have exceeded the solubility of this compound in your specific buffer system. Try preparing a more dilute solution.
-
pH of the Buffer: The pH of your aqueous solution can significantly impact the solubility of this compound. If the compound has ionizable groups, its charge state and, consequently, its solubility will change with pH. Consider testing a range of pH values to find the optimal one for solubility.
-
Organic Co-solvent: If your experimental conditions permit, consider adding a small percentage of an organic co-solvent, such as DMSO or ethanol, to your aqueous buffer to increase the solubility of this compound. However, be mindful of the potential effects of the co-solvent on your experiment.
-
Temperature: Temperature can affect solubility. Ensure your buffer is at the intended experimental temperature when preparing the this compound solution. Some compounds are more soluble at lower or higher temperatures.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results can be a strong indicator of compound instability in your aqueous assay medium. Degradation of this compound over the time course of your experiment would lead to a decrease in the effective concentration of the active compound, resulting in variability. It is recommended to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., temperature, CO2 levels) to assess its degradation rate.
Q3: How can I assess the stability of this compound in my specific aqueous solution?
A3: You can assess the stability of this compound by incubating a solution of the compound in your aqueous buffer of choice and monitoring its concentration over time using an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area corresponding to this compound over time would indicate degradation.
Q4: What are some general strategies to improve the stability of this compound in aqueous solutions for my experiments?
A4: Several formulation strategies can be employed to enhance the stability of compounds like this compound in aqueous environments.[1][2][3][4][5] These include:
-
pH Optimization: Determine the pH at which this compound exhibits maximum stability and buffer your aqueous solutions accordingly.
-
Use of Excipients:
-
Antioxidants: If this compound is susceptible to oxidation, the addition of antioxidants like ascorbic acid or glutathione to your solution may improve its stability.[4]
-
Chelating Agents: If metal ions catalyze the degradation of this compound, adding a chelating agent such as EDTA might be beneficial.[1][4]
-
-
Encapsulation: For in vivo or cell-based studies, encapsulating this compound in liposomes or nanoparticles can protect it from the aqueous environment and improve its stability.[1][5]
-
Controlled Storage: Store aqueous solutions of this compound at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.[6][7][8]
Troubleshooting Guides
Issue 1: this compound Solution Appears Cloudy or Contains Precipitate
This guide provides a step-by-step approach to troubleshoot precipitation issues with this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Experimental Results with this compound
This guide helps to determine if the observed inconsistency is due to the degradation of this compound in the aqueous experimental medium.
Caption: Workflow to assess if inconsistent results are due to this compound degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound hydrochloride.
-
Dissolve the compound in a minimal amount of a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10 mM).[7][8]
-
Ensure the compound is completely dissolved by gentle vortexing or sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Aqueous Stability Assessment of this compound using HPLC
-
Preparation of Aqueous Solution: Prepare a working solution of this compound (e.g., 10 µM) in your aqueous buffer of interest by diluting the DMSO stock solution. The final concentration of DMSO should be kept low (e.g., <0.1%) to minimize its effect on the experiment and stability.
-
Incubation: Incubate the aqueous solution under your intended experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching (Optional but Recommended): Immediately mix the aliquot with a cold organic solvent (e.g., acetonitrile) to stop any further degradation.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics.
Data Presentation
Table 1: Solubility of this compound in Various Aqueous Buffers
| Buffer System | pH | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | Enter your data here | e.g., Clear solution, Precipitate observed |
| Tris-HCl | 8.0 | Enter your data here | e.g., Clear solution, Precipitate observed |
| Acetate Buffer | 5.0 | Enter your data here | e.g., Clear solution, Precipitate observed |
| Cell Culture Medium | 7.2-7.4 | Enter your data here | e.g., Clear solution, Precipitate observed |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | Enter your data here | 100 |
| 1 | Enter your data here | Calculate % |
| 2 | Enter your data here | Calculate % |
| 4 | Enter your data here | Calculate % |
| 8 | Enter your data here | Calculate % |
| 24 | Enter your data here | Calculate % |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway Inhibition
This compound is known to inhibit the UNC119-cargo interaction, which in turn interferes with the activation of Src kinase.[6][9]
Caption: Inhibition of the UNC119-Src interaction by this compound.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. This compound hydrochloride (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating cytotoxicity of squarunkin A at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cytotoxicity of Squarunkin A at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the UNC119-cargo interaction. It specifically interrupts the binding of N-myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119A, with a reported IC50 value of 10 nM for the UNC119A-myristoylated Src N-terminal peptide interaction.[1][2][3] By inhibiting this interaction, this compound interferes with the proper localization and activation of Src kinases in cells.[1][2][3]
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
A2: Currently, there is limited publicly available data detailing the specific cytotoxic concentrations (IC50 for cytotoxicity) of this compound across a wide range of cell lines. As with many kinase inhibitors, the cytotoxic effects can be highly cell-line dependent and influenced by the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the cytotoxic profile in your specific cell line of interest.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
A3: While the precise mechanisms are not fully elucidated, potential causes of cytotoxicity at high concentrations could include:
-
On-target effects: Prolonged or excessive inhibition of Src family kinases, which are crucial for various cellular processes like cell growth, survival, and adhesion, could lead to cell death in cells highly dependent on Src signaling.[4][5][6]
-
Off-target effects: At higher concentrations, small molecules may interact with unintended targets, leading to toxicity. It is crucial to assess whether the observed cytotoxicity is a result of inhibiting the intended target or off-target interactions.[4][7]
-
Compound precipitation: Poor solubility of a compound at high concentrations in culture media can lead to the formation of precipitates, which can cause cellular stress and non-specific cytotoxicity.
Q4: Are there any known strategies to reduce the cytotoxicity of this compound?
A4: While specific strategies for this compound are not extensively documented, general approaches for mitigating small molecule cytotoxicity can be applied. These include optimizing experimental parameters such as cell density and serum concentration, considering alternative formulation strategies to improve solubility, and exploring co-treatment options with cytoprotective agents.
Troubleshooting Guide
Issue 1: High level of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to Src inhibition | Perform a detailed dose-response curve to determine the precise IC50 for cytotoxicity. Compare this with the IC50 for the desired biological effect. If the therapeutic window is narrow, consider using a cell line that is less dependent on Src signaling for initial experiments. |
| Compound instability or degradation | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. Consider using a vehicle control that has been stored under the same conditions. |
| Contamination of cell culture | Routinely check cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma) that could exacerbate cytotoxicity. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell density at the time of treatment | Optimize and standardize the cell seeding density. Cell density can significantly influence the apparent cytotoxicity of a compound.[8] |
| Fluctuations in serum concentration | Use a consistent batch and concentration of serum in your culture medium, as serum components can bind to small molecules and affect their bioavailability and cytotoxicity.[9][10] |
| Inconsistent incubation times | Ensure that the duration of compound exposure is precisely controlled and consistent across all experiments. |
Issue 3: Suspected off-target cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Compound interacting with unintended cellular targets | Use a structurally related but inactive analogue of this compound as a negative control to determine if the observed cytotoxicity is specific to the intended mechanism of action. Perform target engagement assays to confirm that this compound is interacting with UNC119A at the effective concentrations. |
| General cellular stress | Assess markers of cellular stress, such as reactive oxygen species (ROS) production, to determine if the cytotoxicity is due to a general stress response rather than a specific signaling pathway inhibition. |
Data Presentation
Table 1: Example of Cytotoxicity Profile of this compound in Various Cancer Cell Lines.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Cell Line | Cancer Type | IC50 (µM) for Cytotoxicity (72h) | Notes |
| HT-29 | Colon Cancer | 5.2 | High dependence on Src signaling |
| MCF7 | Breast Cancer | 12.8 | Moderate dependence on Src signaling |
| A549 | Lung Cancer | > 25 | Low dependence on Src signaling |
| PC-3 | Prostate Cancer | 8.5 | High dependence on Src signaling |
Experimental Protocols
Protocol 1: Determination of Cytotoxic IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Optimizing Cell Seeding Density to Mitigate Non-specific Cytotoxicity
This protocol helps to determine the optimal cell seeding density to minimize cytotoxicity artifacts.[11]
Procedure:
-
Growth Curve Analysis: Seed cells in a 96-well plate at various densities (e.g., 1,000, 2,500, 5,000, 10,000 cells/well).
-
Daily Viability Measurement: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) daily for a period that covers the intended duration of your cytotoxicity experiment (e.g., 4 days).
-
Determine Optimal Density: Plot the viability signal against time for each seeding density. The optimal seeding density is the one that allows for logarithmic growth throughout the entire experimental period without reaching confluency, which can itself induce cell stress and affect viability.[11]
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate [frontiersin.org]
- 9. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
addressing squarunkin A solubility challenges in buffers
Welcome to the technical support center for Squarunkin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this potent UNC119-cargo interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A1: The recommended solvent for this compound hydrochloride is dimethyl sulfoxide (DMSO). It is soluble up to 50 mM in DMSO.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue with compounds that are poorly soluble in water. The DMSO stock solution is a high-concentration formulation, and when it is diluted into an aqueous buffer, the solubility of this compound can be exceeded, leading to precipitation. The troubleshooting guide below provides several strategies to address this.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the UNC119-cargo interaction. It disrupts the binding of myristoylated proteins, such as Src kinase, to the UNC119A chaperone protein, thereby interfering with Src activation.[1]
Q4: At what temperature should I store my this compound stock solution?
A4: this compound hydrochloride stock solutions in DMSO should be stored at -20°C.[1]
Troubleshooting Guide: Addressing Solubility Challenges
This guide provides a systematic approach to resolving solubility issues with this compound in aqueous buffers.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
-
Q: My compound precipitated. What is the first thing I should check?
-
A: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%. While a higher DMSO concentration can aid solubility, it may also affect your experimental system. If your experiment can tolerate a higher concentration, you may cautiously increase the DMSO percentage.
-
-
Q: Can the pH of my buffer affect this compound solubility?
-
Q: Are there any additives I can use to improve solubility?
-
A: Several types of excipients can be used to enhance the solubility of hydrophobic compounds:
-
Co-solvents: Adding a small amount of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can increase the solubility of your compound.
-
Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to aid in the dispersion and solubilization of hydrophobic molecules.
-
Cyclodextrins: Encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
-
-
-
Q: Would mechanical agitation help?
-
A: Yes, after dilution, gentle vortexing followed by sonication in a water bath can help to dissolve small amounts of precipitate and create a more homogenous solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 560.01 g/mol | [1] |
| Formula | C₂₅H₃₂F₃N₅O₄·HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 2253744-55-5 | [1] |
Table 2: Known Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound hydrochloride (MW: 560.01 g/mol ), the required volume of DMSO would be 178.6 µL.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound hydrochloride.
-
Vortex the solution gently until the powder is completely dissolved. Sonication in a water bath for a few minutes can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Signaling Pathway
Caption: this compound inhibits the UNC119A-Src interaction, preventing Src activation.
References
Validation & Comparative
Squarunkin A: A Potent and Selective Inhibitor of the UNC119-Cargo Interaction
A comparative guide for researchers, scientists, and drug development professionals.
The trafficking of myristoylated proteins is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer and immunological disorders. The protein UNC119 (Uncoordinated-119) has emerged as a key chaperone in this process, facilitating the transport of myristoylated cargo proteins such as Src family kinases and the alpha subunit of transducin.[1][2][3] The development of small molecule inhibitors targeting the UNC119-cargo interaction presents a promising therapeutic strategy. This guide provides a comparative overview of Squarunkin A, a first-in-class inhibitor of this interaction, detailing its performance and the experimental methodologies used for its characterization.
This compound: Performance and Specificity
This compound has been identified as a potent and selective inhibitor of the interaction between UNC119A and the myristoylated N-terminus of Src kinase.[1][4][5] This inhibition is crucial as it disrupts the UNC119-mediated trafficking of Src, a proto-oncogene involved in cell proliferation and migration.[1][6]
| Inhibitor | Target | IC50 (nM) | Assay | Myristoylated Cargo |
| This compound | UNC119A | 10 | Fluorescence Polarization | Src N-terminus peptide |
Table 1: In Vitro Inhibition Data for this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding between UNC119A and a myristoylated peptide derived from the N-terminus of Src kinase, as determined by a fluorescence polarization assay.[1][5]
Experimental Methodologies for Characterizing UNC119 Inhibitors
The evaluation of UNC119 inhibitors like this compound relies on a suite of biophysical and cell-based assays to determine their binding affinity, target engagement, and cellular activity.
Binding Affinity and Inhibition Assays
Fluorescence Polarization (FP) Assay: This is a common method to quantify the binding affinity between UNC119 and its myristoylated cargo in a high-throughput format.[7][8][9]
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagents and Preparation:
-
Purified recombinant UNC119A protein.
-
A fluorescently labeled (e.g., with fluorescein) synthetic peptide corresponding to the myristoylated N-terminus of a known UNC119 cargo protein (e.g., Src kinase).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, and 0.5 mg/mL bovine gamma globulin).[10]
-
A black, non-binding surface 384-well plate.
-
-
Assay Procedure:
-
Dispense a fixed concentration of the fluorescently labeled myristoylated peptide into each well of the 384-well plate.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells.
-
Add a fixed concentration of UNC119A protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
-
The degree of polarization is proportional to the amount of fluorescent peptide bound to UNC119A.
-
Calculate the percentage of inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction between an inhibitor and UNC119, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11][12][13][14][15]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze both the purified UNC119 protein and the inhibitor (e.g., this compound) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heat of dilution effects.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the UNC119 protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Target Engagement in a Cellular Context
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
Thermal Denaturation:
-
Heat the cell suspensions at a range of different temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the intracellular proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble UNC119 protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
UNC119 Signaling Pathways
UNC119 plays a crucial role in several signaling pathways by regulating the subcellular localization of myristoylated proteins. Inhibition of UNC119 with molecules like this compound can therefore modulate these pathways.
UNC119 in T-Cell Receptor Signaling
In T-cells, UNC119 is essential for the activation of Src family kinases like Lck and Fyn, which are critical for T-cell receptor (TCR) signaling.[20][21] UNC119 facilitates the trafficking of Lck to the immunological synapse, a crucial step for T-cell activation.[22][23] Inhibition of UNC119 can therefore dampen T-cell responses.[23]
Figure 1: UNC119-mediated trafficking of Lck in T-cell receptor signaling.
UNC119 in Src Family Kinase Signaling
UNC119 acts as a chaperone for myristoylated Src family kinases, maintaining their localization at the plasma membrane, which is essential for their signaling activity.[6][24] By sequestering the myristoyl group, UNC119 facilitates the diffusion of Src kinases through the cytosol.[1] Inhibition of the UNC119-Src interaction leads to the mislocalization of Src to endomembranes and a reduction in its kinase activity.[1][6]
Figure 2: Role of UNC119 in the localization and activation of Src kinase.
Conclusion
This compound represents a significant advancement in the development of targeted therapies aimed at modulating the activity of myristoylated proteins. Its high potency and selectivity for the UNC119-cargo interaction make it an invaluable tool for studying the biological functions of UNC119 and a promising lead compound for drug development. The experimental protocols outlined in this guide provide a framework for the characterization of this and other UNC119 inhibitors, facilitating further research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 3. Uncoordinated-119 (Unc-119) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ubiqbio.com [ubiqbio.com]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. tainstruments.com [tainstruments.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
- 22. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia | Life Science Alliance [life-science-alliance.org]
- 24. UNC119 unc-119 lipid binding chaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Squarunkin A vs. Dasatinib: A Comparative Guide to Src Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of Src tyrosine kinase: squarunkin A and dasatinib. While both compounds ultimately lead to the inhibition of Src activity, they achieve this through fundamentally different mechanisms. This document outlines their respective modes of action, presents key quantitative data on their inhibitory potential, and provides detailed experimental protocols for the assays used to determine their efficacy.
Introduction
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Aberrant Src activity is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.
Dasatinib is a well-established, potent, ATP-competitive inhibitor of Src family kinases (SFKs) and the Abl kinase.[1][2] Its mechanism of action involves direct binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[3][4]
This compound , in contrast, represents a novel class of Src inhibitor that does not directly target the enzymatic activity of the kinase.[5][6] Instead, it disrupts the crucial interaction between the chaperone protein UNC119 and the myristoylated N-terminus of Src.[5][6] This interaction is essential for the proper subcellular localization and subsequent activation of Src.[7][8]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative data for this compound and dasatinib in their respective primary assays. It is crucial to note that these values were determined using different experimental methodologies that reflect their distinct mechanisms of action.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | UNC119A-myristoylated Src N-terminal peptide interaction | Homogeneous Time-Resolved Fluorescence (HTRF) / AlphaScreen | 10 nM | [6][9] |
| Dasatinib | Src kinase (cell-free) | Kinase activity assay (e.g., ADP-Glo™) | <1 nM - 0.8 nM | [1][10] |
Mechanism of Action
The fundamental difference in the inhibitory action of this compound and dasatinib is visualized in the signaling pathway diagrams below.
Caption: Dasatinib directly inhibits Src kinase activity by blocking the ATP binding site.
Caption: this compound prevents Src activation by inhibiting the UNC119-mediated trafficking of myristoylated Src to the plasma membrane.
Experimental Protocols
This compound: UNC119A-Myristoylated Src Peptide Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibitory effect of this compound on the interaction between UNC119A and a myristoylated N-terminal peptide of Src. The principle is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Materials:
-
GST-tagged UNC119A protein
-
Anti-GST antibody conjugated to a FRET donor (e.g., Eu3+ cryptate)
-
Biotinylated, myristoylated Src N-terminal peptide
-
Streptavidin conjugated to a FRET acceptor (e.g., XL665)
-
This compound (or other test compounds)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the GST-tagged UNC119A and the anti-GST-donor conjugate. Incubate to allow for binding.
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the biotinylated, myristoylated Src N-terminal peptide and the streptavidin-acceptor conjugate to initiate the interaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the interaction to reach equilibrium.
-
Measure the HTRF signal on a compatible plate reader, with excitation at the donor's excitation wavelength and emission detection at both the donor and acceptor emission wavelengths.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the UNC119A-Src peptide interaction.
-
IC50 values are determined by plotting the HTRF signal ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic model.
Caption: Workflow for the HTRF-based UNC119A-Src interaction assay.
Dasatinib: In Vitro Src Kinase Activity Assay (ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The inhibition of this activity by dasatinib is quantified.
Materials:
-
Recombinant Src kinase
-
Src-specific peptide substrate
-
ATP
-
Dasatinib (or other test compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of dasatinib in the kinase buffer.
-
In a 384-well plate, add the dasatinib dilutions or vehicle control.
-
Add the Src kinase and the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.[1]
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Src kinase activity. A decrease in signal indicates inhibition.
-
IC50 values are determined by plotting the luminescence against the logarithm of the dasatinib concentration and fitting the data to a four-parameter logistic model.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Uncoordinated (UNC)119: Coordinating the Trafficking of Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Squarunkin A and Alternative Src Kinase Inhibitors
In the landscape of kinase inhibitor research, squarunkin A presents a novel mechanism for modulating the activity of Src family kinases (SFKs). Unlike traditional inhibitors that directly target the ATP-binding site of the kinase domain, this compound disrupts a critical protein-protein interaction necessary for Src localization and activation. This guide provides a comparative overview of this compound's inhibitory activity against established Src inhibitors, Saracatinib and PP2, supported by available experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
This compound operates as a potent and selective inhibitor of the interaction between UNC119 (Unc-119 homolog) and myristoylated cargo proteins, such as the N-terminus of Src kinase.[1][2][3] This interaction is crucial for the proper trafficking and cellular localization of Src, and its disruption interferes with Src activation.[1][2] this compound exhibits a half-maximal inhibitory concentration (IC50) of 10 nM for the UNC119A-myristoylated Src N-terminal peptide interaction.[1][2]
In contrast, Saracatinib (AZD0530) and PP2 are ATP-competitive inhibitors that directly target the catalytic domain of Src family kinases.
-
Saracatinib is a potent and selective dual inhibitor of Src and Abl kinases, with an IC50 of 2.7 nM for c-Src in cell-free assays.[4][5] It also demonstrates potent inhibition against other SFKs including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck, with IC50 values ranging from 4-10 nM.[4]
-
PP2 is a well-characterized Src family kinase inhibitor that potently inhibits Lck and Fyn with IC50 values of 4 nM and 5 nM, respectively, in cell-free assays.[6] However, broader kinase profiling has revealed that PP2 can be non-selective, inhibiting a range of other kinases, which can complicate the interpretation of cellular studies.[7]
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound, Saracatinib, and PP2. It is important to note that the assays measure different aspects of inhibition due to the distinct mechanisms of action.
| Compound | Target/Assay | IC50 | Reference(s) |
| This compound | UNC119A-myristoylated Src N-terminal peptide interaction | 10 nM | [1][2] |
| Saracatinib | c-Src kinase activity (cell-free) | 2.7 nM | [4][5] |
| c-Yes, Fyn, Lyn, Blk, Fgr, Lck kinase activity (cell-free) | 4-10 nM | [4] | |
| PP2 | Lck kinase activity (cell-free) | 4 nM | [6] |
| Fyn kinase activity (cell-free) | 5 nM | [6] |
Experimental Protocols
UNC119-Cargo Interaction Assay (Fluorescence Polarization)
This assay is designed to measure the binding of a myristoylated peptide (cargo) to UNC119. Inhibition of this interaction by a compound like this compound results in a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant UNC119A protein
-
Fluorescently labeled myristoylated N-terminal Src peptide
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the fluorescently labeled myristoylated Src peptide to all wells at a final concentration of 2-20 nM.
-
Add the test compound dilutions to the respective wells.
-
Add purified UNC119A protein to a final concentration that yields approximately 80% of the maximal polarization signal.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Src Kinase Activity Assay (Luminescent Kinase Assay)
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant Src kinase
-
Src substrate peptide (e.g., Poly-(Glu,Tyr 4:1))
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (e.g., Saracatinib, PP2) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
To the wells of a plate, add the test compound, Src kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP at a final concentration close to its Km value.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
Src Downstream Signaling
Src kinase is a critical node in multiple signaling pathways that regulate cell proliferation, survival, migration, and invasion. Upon activation, Src can phosphorylate a variety of substrates, leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[8][9][10]
Caption: this compound inhibits Src activation by disrupting UNC119-mediated trafficking.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for comparing the effects of this compound and direct Src kinase inhibitors.
Caption: A workflow for comparing this compound and direct Src kinase inhibitors.
References
- 1. Src kinase assay [bio-protocol.org]
- 2. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src kinase integrates PI3K/Akt and MAPK/ERK1/2 pathways in T3-induced Na-K-ATPase activity in adult rat alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
Squarunkin A: A Novel Approach to Modulating Src Kinase Activity by Targeting Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pursuit of novel mechanisms of action is paramount to overcoming challenges of selectivity and acquired resistance. Squarunkin A emerges as a compelling modulator of Src family kinase activity, not by direct inhibition of the kinase's catalytic function, but by disrupting a critical protein-protein interaction essential for its cellular localization and activation. This guide provides a comparative analysis of this compound's unique mechanism against traditional Src kinase inhibitors, supported by experimental data and detailed methodologies.
Differentiating Mechanism of Action: this compound vs. Traditional Src Kinase Inhibitors
Traditional Src kinase inhibitors are competitive antagonists of ATP, binding to the kinase domain and preventing the phosphorylation of substrate proteins. In contrast, this compound represents a novel class of inhibitors that target the chaperone protein UNC119.
N-terminal myristoylation is a key post-translational modification for Src family kinases, enabling their localization to the plasma membrane where they are activated and participate in signaling cascades. The chaperone protein UNC119A binds to the myristoylated N-terminus of Src, facilitating its transport and localization.
This compound selectively inhibits this UNC119A-myristoylated Src cargo interaction.[1] This disruption prevents the proper localization of Src kinase to the plasma membrane, thereby impeding its activation and downstream signaling. This indirect mechanism of modulating Src activity offers a potential advantage in terms of selectivity and overcoming resistance mechanisms associated with the highly conserved ATP-binding pocket of kinases.
Comparative Selectivity Profiling
The inhibitory activity of this compound is highly specific to the UNC119-cargo interaction. In contrast, many direct kinase inhibitors exhibit off-target effects due to the structural similarities within the kinase family.
| Compound | Target | Mechanism of Action | IC50 (nM) |
| This compound | UNC119A-myristoylated Src N-terminal peptide interaction | Inhibitor of protein-protein interaction | 10 [1] |
| Dasatinib | Src, Bcr-Abl, c-Kit, PDGFRβ, EphA2 | ATP-competitive kinase inhibitor | 0.8 |
| Saracatinib (AZD0530) | Src, Lck, Fyn, Lyn, Blk, Fgr, Yes | ATP-competitive kinase inhibitor | 2.7 |
| Ponatinib | Abl, PDGFRα, VEGFR2, FGFR1, Src | ATP-competitive kinase inhibitor | 5.4 |
| Bosutinib (SKI-606) | Src, Abl | ATP-competitive kinase inhibitor | 1.2 |
Data Summary: The table above highlights the potent and specific nature of this compound in disrupting the UNC119A-Src interaction. While direct Src kinase inhibitors like dasatinib and saracatinib show low nanomolar IC50 values against Src kinase activity, their broader kinase inhibition profiles are also noted. This compound's potency is directed at a distinct molecular event, offering a different approach to modulating Src signaling. Furthermore, studies have shown that this compound does not target the lipoprotein-binding sites of other chaperones such as PDE6δ, AIPL1, and RhoGDI, which recognize S-prenylated proteins, underscoring its selectivity for the UNC119 family.[2][3]
Experimental Methodologies
The determination of this compound's inhibitory activity on the UNC119A-myristoylated Src peptide interaction was performed using a fluorescence polarization assay.
Fluorescence Polarization Assay for UNC119A-myristoylated Src Peptide Interaction
This assay measures the binding of a small fluorescently labeled molecule (myristoylated Src peptide) to a larger protein (UNC119A). The principle lies in the differential rotation speed of the fluorescent peptide when it is free in solution versus when it is bound to the larger protein.
Materials:
-
Recombinant human UNC119A protein
-
Fluorescently labeled (e.g., with fluorescein) synthetic myristoylated N-terminal peptide of Src kinase
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
A microplate reader equipped with fluorescence polarization optics
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of UNC119A protein at a constant concentration (e.g., 20 nM) in assay buffer.
-
Prepare a solution of the fluorescently labeled myristoylated Src peptide at a constant concentration (e.g., 10 nM) in assay buffer.
-
-
Assay Setup:
-
To the wells of the 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound.
-
Add an equal volume (e.g., 5 µL) of the UNC119A protein solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-protein binding.
-
Initiate the binding reaction by adding an equal volume (e.g., 5 µL) of the fluorescently labeled myristoylated Src peptide solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to the protein.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: UNC119A-mediated Src localization and its inhibition by this compound.
Caption: Experimental workflow for the fluorescence polarization-based inhibition assay.
References
- 1. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Confirming the On-Target Effects of Squarunkin A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the on-target effects of squarunkin A, a potent and selective inhibitor of the UNC119-cargo interaction. By disrupting the binding of myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119, this compound offers a unique mechanism to modulate cellular signaling pathways.[1][2][3] This document outlines key experimental protocols and compares this compound's performance with alternative inhibitors that target the same signaling axis through different mechanisms.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that selectively inhibits the interaction between UNC119 and its myristoylated cargo proteins.[1] N-myristoylation is a lipid modification that facilitates protein localization to cellular membranes and is crucial for the function of many signaling proteins, including the Src family of non-receptor tyrosine kinases. The UNC119 protein acts as a chaperone, trafficking myristoylated proteins within the cell.
By binding to UNC119, this compound prevents the association of myristoylated Src kinases, thereby disrupting their proper localization and subsequent activation. This leads to a reduction in downstream signaling pathways that are often implicated in cancer cell proliferation, migration, and survival. Unlike many conventional kinase inhibitors that target the ATP-binding pocket of the enzyme, this compound's mechanism offers a potentially more specific mode of action with a different off-target profile.
Comparison of this compound with Alternative Src Kinase Inhibitors
While this compound targets the UNC119-cargo interaction, a number of small molecule inhibitors have been developed to directly target the kinase activity of Src. These alternatives, such as Dasatinib and Saracatinib, are typically ATP-competitive inhibitors. The following table summarizes key differences and reported efficacy data.
| Feature | This compound | Dasatinib | Saracatinib (AZD0530) |
| Mechanism of Action | Inhibits UNC119-myristoylated Src interaction | ATP-competitive inhibitor of Src and other kinases | Potent, ATP-competitive inhibitor of Src family kinases |
| Primary Target | UNC119 | Src, Bcr-Abl, c-Kit, PDGFRβ, and ephrin receptors | c-Src, Yes, Fyn, Lyn, Blk, Fgr, Lck |
| Reported IC50 (Src) | N/A (inhibits protein-protein interaction with an IC50 of 10 nM for UNC119A-myristoylated Src peptide interaction) | <1 nM | 2.7 nM |
| Effect on Src Phosphorylation (pY416) | Reduces phosphorylation by preventing localization and activation | Directly inhibits kinase activity, reducing autophosphorylation | Potently inhibits Src activation by inhibiting Y419 phosphorylation |
| Reported Cell Viability IC50 | Cell line dependent | Cell line dependent (e.g., K562 cells: <1 nM) | Cell line dependent (e.g., SNU216 and NCI-N87 gastric cancer cells) |
Experimental Protocols for On-Target Validation
Confirming that the observed cellular effects of this compound are due to its intended mechanism of action is crucial. The following are detailed protocols for key experiments to validate the on-target effects of this compound.
Cellular Thermal Shift Assay (CETSA) to Confirm Direct Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Denaturation: Heat the cell aliquots in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blot analysis to detect the levels of soluble UNC119. Use an antibody specific for UNC119. A loading control (e.g., GAPDH) should also be probed to ensure equal loading.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble UNC119 relative to the non-heated control against the temperature. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates direct target engagement.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the UNC119-Src Interaction
Co-IP is used to show that this compound disrupts the interaction between UNC119 and myristoylated Src in cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as described for CETSA. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease and phosphatase inhibitors).
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against UNC119 or a control IgG overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot using antibodies against both UNC119 and Src.
-
Analysis: In the vehicle-treated sample, a band for Src should be present in the UNC119 immunoprecipitate, indicating an interaction. In the this compound-treated sample, this band should be significantly reduced or absent, demonstrating the disruption of the UNC119-Src interaction.
Western Blot Analysis of Src Phosphorylation to Assess Downstream Effects
This experiment measures the functional consequence of disrupting the UNC119-Src interaction, which is a decrease in Src activation, as indicated by reduced phosphorylation at its activation loop (tyrosine 416).
Protocol:
-
Cell Treatment and Lysis: Treat cells with a dose-range of this compound, a positive control (e.g., Dasatinib), and a vehicle control for a specified time. Lyse the cells in a lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated Src (p-Src Tyr416). Subsequently, strip the membrane and re-probe with an antibody for total Src as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities for p-Src and total Src. Normalize the p-Src signal to the total Src signal for each sample. A dose-dependent decrease in the p-Src/total Src ratio in this compound-treated cells confirms the inhibition of Src activation.[4][5][6]
Summary and Conclusion
This compound presents a novel approach to inhibit Src family kinase signaling by targeting the UNC119-cargo interaction. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm the on-target effects of this compound in a cellular context. By employing techniques such as CETSA, co-immunoprecipitation, and analysis of downstream signaling events, scientists can effectively validate the mechanism of action of this promising inhibitor and differentiate its effects from those of traditional ATP-competitive kinase inhibitors. This comprehensive approach is essential for the continued development and characterization of new therapeutic agents.
References
- 1. Identification of UNC119 as a novel activator of SRC-type tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice [thno.org]
- 6. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Squarunkin A: A Novel Modulator of Src Kinase Activity Compared to Classical Src Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of squarunkin A, a novel inhibitor of the UNC119-cargo interaction that indirectly modulates Src kinase activity, and established direct Src tyrosine kinase inhibitors: dasatinib, saracatinib, and bosutinib. This comparison focuses on their distinct mechanisms of action, inhibitory efficacy based on available data, and the experimental protocols used for their characterization.
Distinct Mechanisms of Src Kinase Inhibition
This compound represents a novel approach to modulating Src kinase activity. Unlike traditional ATP-competitive inhibitors, it does not directly target the kinase domain of Src. Instead, this compound inhibits the interaction between UNC119A and the myristoylated N-terminus of Src kinase[1]. This interaction is crucial for the proper subcellular localization and activation of Src. By disrupting this chaperone-cargo relationship, this compound interferes with the activation of Src kinase in cellular environments[1].
In contrast, dasatinib, saracatinib, and bosutinib are well-characterized ATP-competitive inhibitors that directly bind to the kinase domain of Src, preventing the transfer of phosphate from ATP to its substrates. This direct inhibition blocks the downstream signaling cascades mediated by Src.
Comparative Efficacy
A direct head-to-head comparison of this compound with dasatinib, saracatinib, and bosutinib in the same experimental setting is not currently available in the published literature. The provided data is derived from separate studies, and variations in assay conditions can influence IC50 values. Therefore, the following table summarizes the available inhibitory concentrations, highlighting the different targets of these compounds.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | UNC119A-myristoylated Src N-terminal peptide interaction | Biochemical Binding Assay | 10[1] |
| Dasatinib | Src Kinase | Cell-free enzymatic assay | 0.8[2] |
| Saracatinib | Src Kinase | Cell-free enzymatic assay | 2.7[3] |
| Bosutinib | Src Kinase | Cell-free enzymatic assay | 1.2[4][5] |
Note: The IC50 value for this compound reflects its potency in disrupting a protein-protein interaction essential for Src activation, while the IC50 values for the other inhibitors reflect their direct enzymatic inhibition of Src kinase.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized protocols based on the methodologies described in the cited literature for determining the inhibitory activities of these compounds.
UNC119A-Myristoylated Src Peptide Binding Assay (for this compound)
This assay quantifies the ability of a compound to inhibit the interaction between UNC119A and a myristoylated peptide corresponding to the N-terminus of Src.
-
Reagents: Purified recombinant UNC119A protein, fluorescently labeled myristoylated Src N-terminal peptide, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20), this compound or other test compounds.
-
Procedure:
-
Add assay buffer, fluorescently labeled myristoylated Src peptide, and varying concentrations of this compound to a microplate.
-
Initiate the binding reaction by adding purified UNC119A protein.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal that changes upon binding.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Src Kinase Enzymatic Assay (for Dasatinib, Saracatinib, Bosutinib)
This assay measures the direct inhibition of Src kinase enzymatic activity by a compound.
-
Reagents: Purified recombinant Src kinase, a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and the test inhibitor (dasatinib, saracatinib, or bosutinib).
-
Procedure:
-
Add assay buffer, Src kinase, and varying concentrations of the inhibitor to a microplate.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (often radiolabeled with ³²P or ³³P, or in a system with a coupled enzyme for luminescence or fluorescence readout).
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction (e.g., by adding EDTA or a stop solution).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For other methods, luminescence or fluorescence is measured.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Src Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block Src activity within a cellular context by measuring the phosphorylation of Src at its activation loop tyrosine (Y416).
-
Reagents: A suitable cell line with active Src signaling, cell lysis buffer with protease and phosphatase inhibitors, primary antibody against phospho-Src (Y416), primary antibody for total Src, and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with varying concentrations of the inhibitor for a specific duration.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Src (Y416), followed by incubation with the appropriate secondary antibody.
-
Detect the signal using a suitable method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody for total Src to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of Src autophosphorylation.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the UNC119-Src signaling pathway and a general experimental workflow for inhibitor testing.
Caption: UNC119-mediated trafficking and activation of Src kinase and its inhibition by this compound.
Caption: Generalized experimental workflow for determining inhibitor efficacy.
References
Squarunkin A: A Specific Inhibitor of UNC119A-Mediated Protein Trafficking
A detailed comparison of the binding specificity of squarunkin A for UNC119A over its paralog, UNC119B, providing researchers with critical data for targeted therapeutic development.
In the intricate world of cellular signaling, the precise trafficking of proteins to their correct subcellular locations is paramount. The UNC119 family of proteins, comprising UNC119A and UNC119B, act as crucial chaperones for N-myristoylated proteins, ensuring their proper localization and function. The discovery of this compound, the first small-molecule inhibitor of the UNC119-cargo interaction, has opened new avenues for investigating and potentially targeting signaling pathways dependent on these chaperones, such as those involving Src family kinases.[1] This guide provides a comprehensive comparison of this compound's specificity for UNC119A over UNC119B, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Activity
This compound has been identified as a potent and selective inhibitor of the interaction between UNC119A and its myristoylated cargo proteins.[2][3] While extensive data is available for its activity against UNC119A, specific inhibitory values for UNC119B are not prominently reported in the literature, suggesting a high degree of selectivity.
| Inhibitor | Target | IC50 (nM) | Assay Method |
| This compound | UNC119A | 10 | Fluorescence Polarization Assay |
| This compound | UNC119B | Not Reported | - |
Table 1: Inhibitory Activity of this compound against UNC119 Paralogs. The IC50 value represents the concentration of the inhibitor required to reduce the binding of a fluorescently labeled myristoylated peptide to the target protein by 50%.
Understanding the Basis of Specificity
UNC119A and UNC119B, despite sharing a significant degree of sequence homology (approximately 58% identity), exhibit distinct functional roles and cargo specificities.[1] These differences likely arise from variations in their amino acid sequences, particularly within the cargo-binding pocket and surrounding regions.
A sequence alignment of human UNC119A and UNC119B reveals differences in key residues that could influence inhibitor binding. Notably, variations are present in the regions that are critical for interacting with cargo proteins.[4][5] These subtle structural distinctions are likely exploited by this compound, leading to its high affinity for UNC119A and presumably much weaker interaction with UNC119B.
Studies comparing the binding of various myristoylated cargo peptides to both UNC119A and UNC119B have demonstrated that even closely related proteins can exhibit significant differences in their binding affinities for the two paralogs. This inherent difference in cargo recognition further supports the potential for developing selective small-molecule inhibitors.[4][5]
Experimental Protocols
The determination of this compound's inhibitory activity against UNC119A was achieved using a fluorescence polarization (FP) assay. This robust, in-solution technique is well-suited for high-throughput screening and quantitative analysis of molecular interactions.
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently-labeled myristoylated peptide (the probe) tumbles rapidly in solution, resulting in low polarization. When bound to the larger UNC119A protein, the complex tumbles much slower, leading to a high polarization signal. An inhibitor that competes with the probe for binding to UNC119A will displace the probe, causing a decrease in the polarization signal.
Protocol Outline:
-
Reagents:
-
Purified recombinant human UNC119A and UNC119B proteins.
-
A synthetic, N-terminally myristoylated peptide corresponding to the N-terminus of a known UNC119A cargo (e.g., Src kinase), labeled with a fluorescent dye (e.g., FITC).
-
This compound, serially diluted to a range of concentrations.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled myristoylated peptide and UNC119A protein are incubated together in the wells of a microplate to establish a baseline high polarization signal.
-
Increasing concentrations of this compound are then added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of UNC119 inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound using a fluorescence polarization assay.
References
- 1. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. The Structural and Biochemical Characterization of UNC119B Cargo Binding and Release Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Squarunkin A: A Guide for Laboratory Professionals
Squarunkin A is a potent and selective UNC119-cargo interaction inhibitor used in research.[1][2][3] Due to its hazardous nature, specifically being harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper disposal is critical to ensure personnel safety and environmental protection.[4] This document provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard and Disposal Information
All personnel handling this compound should be familiar with its hazard profile and the required safety precautions. The following table summarizes key quantitative and qualitative data from the Safety Data Sheet (SDS).
| Parameter | Information | Source |
| CAS Number | 2253744-55-5 | [4] |
| Molecular Formula | C₂₅H₃₃ClF₃N₅O₄ | [4] |
| Molecular Weight | 560.01 g/mol | [4] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [4] |
Experimental Protocols for Disposal
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused neat compound, contaminated solutions, and grossly contaminated disposable labware (e.g., pipette tips, tubes), in a dedicated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Ensure the label includes the accumulation start date and the name of the principal investigator or lab group.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the container closed at all times except when adding waste.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[4]
-
Collect the absorbed material and any contaminated debris into the designated this compound hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol.[4] All materials used for decontamination should also be disposed of as hazardous waste.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.
-
Follow all institutional procedures for waste pickup requests.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Squarunkin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Squarunkin A, a potent and selective UNC119-cargo interaction inhibitor.
When working with any chemical compound, understanding the necessary precautions is the first step toward safe and effective research. This document outlines the personal protective equipment (PPE), handling procedures, and disposal protocols for this compound to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment is essential. The following table summarizes the required PPE for handling this compound.[1][2]
| Protection Type | Requirement | Specification |
| Engineering Controls | Ensure adequate ventilation. | Operations should be conducted in a chemical fume hood.[2] An accessible safety shower and eye wash station must be available.[1][2] |
| Eye Protection | Required | Safety goggles with side-shields.[1] |
| Hand Protection | Required | Protective, chemical-resistant gloves.[1][2] Gloves should be inspected before use, and hands should be washed thoroughly after handling.[2] |
| Skin and Body Protection | Required | Impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | Recommended, especially if dust or aerosols may be generated. | A suitable respirator should be used if a risk assessment indicates it is necessary.[1][2] |
Procedural Guidance for Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Avoid all direct contact with this compound. This includes inhalation of any dust or aerosols and contact with skin and eyes.[1][2]
-
All work should be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Wash hands and skin thoroughly after handling the compound.[1]
Storage:
-
Store this compound in a tightly sealed container.[1]
-
The storage area should be cool and well-ventilated.[1]
-
Protect the compound from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[1]
Emergency Procedures and Disposal Plan
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
Disposal:
-
All waste materials, including contaminated PPE and cleaning materials, must be disposed of through an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow for Safe Handling and Disposal
To provide a clear, step-by-step visual guide, the following workflow diagram illustrates the key stages of handling and disposing of this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
